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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced potency, selectivity, and improved physicochemical properties. Among these, the 1-oxa-4-azaspiro[5.5]undecane core is of significant interest due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of a specific derivative, 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane, focusing on its chemical structure, a proposed synthetic route based on established methodologies for related compounds, and its expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction to the 1-Oxa-4-azaspiro[5.5]undecane Scaffold

The 1-oxa-4-azaspiro[5.5]undecane framework is a heterocyclic system characterized by a central spiro carbon atom connecting a tetrahydropyran ring and a piperidine ring. This arrangement imparts a rigid, well-defined three-dimensional geometry, which is a desirable feature in drug design for optimizing interactions with biological targets. The incorporation of both oxygen and nitrogen heteroatoms provides opportunities for hydrogen bonding and other non-covalent interactions, further enhancing the potential for biological activity.

Derivatives of similar spirocyclic systems, such as the 1-oxa-9-azaspiro[5.5]undecane and 1-oxa-4,9-diazaspiro[5.5]undecane cores, have been investigated for a range of therapeutic applications. Notably, these scaffolds have been explored for their potential as dual µ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[1][2] The unique conformational constraints of the spirocyclic system can lead to novel structure-activity relationships (SAR) and improved pharmacological profiles compared to more flexible acyclic or monocyclic analogs.

This guide focuses specifically on 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane , a derivative where an ethyl group is attached to the nitrogen atom of the piperidine ring. While specific research on this exact molecule is limited, its structural features suggest it is a valuable probe for exploring the SAR of this class of compounds.

Molecular Structure and Physicochemical Properties

The chemical structure of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane is defined by the IUPAC name. The core is a spiro[5.5]undecane, meaning two six-membered rings are joined by a single common carbon atom. The numbering of the spirocycle dictates the positions of the heteroatoms and the substituent.

Chemical Structure:

Caption: 2D Chemical Structure of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane.

Table 1: Physicochemical Properties of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane

PropertyValueSource/Method
CAS Number 1018608-14-4Benchchem[3]
Molecular Formula C₁₁H₂₁NOCalculated
Molecular Weight 183.29 g/mol Calculated
Topological Polar Surface Area (TPSA) 21.7 ŲCalculated
logP 1.85Calculated

Note: The molecular formula provided by a commercial vendor (C10H20N2O) appears to correspond to a diaza- analog. The properties listed here are calculated based on the IUPAC name 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane.

The presence of the ethyl group on the nitrogen atom will influence the compound's lipophilicity and may affect its binding affinity and selectivity for various biological targets. The tertiary amine is basic and will be protonated at physiological pH, which has implications for its solubility and interaction with acidic residues in protein binding pockets.

Proposed Synthesis of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane

Proposed Synthetic Workflow:

Synthesis_Workflow A 1-Ethyl-4-piperidone B Wittig Reaction (e.g., with (EtO)₂P(O)CH₂CO₂Et) A->B C α,β-Unsaturated Ester B->C D Michael Addition (e.g., with a suitable alcohol) C->D E Intermediate Ester D->E F Reduction and Cyclization (e.g., with LiAlH₄) E->F G 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane F->G

Caption: Proposed synthetic workflow for 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-ethyl-4-piperidone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α,β-unsaturated ester.

Step 2: Michael Addition to form the Spirocyclic Precursor

  • Prepare a solution of a suitable alcohol (e.g., 2-(trimethylsilyloxy)ethanol) and a catalytic amount of a strong base (e.g., sodium hydride) in an anhydrous solvent like THF.

  • Add the ethyl 2-(1-ethylpiperidin-4-ylidene)acetate (1.0 eq.) to the solution at room temperature.

  • Stir the reaction until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • The resulting intermediate can be purified by chromatography.

Step 3: Reductive Cyclization to Yield 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq.) in anhydrous THF at 0 °C, add a solution of the intermediate ester from Step 2 in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane.

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane would be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected data based on the proposed structure.

Table 2: Predicted Spectroscopic Data for 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane

TechniqueExpected Observations
¹H NMR - Aliphatic Protons: Multiple signals in the range of 1.5-3.5 ppm corresponding to the protons on the piperidine and tetrahydropyran rings. - Ethyl Group: A quartet around 2.4-2.6 ppm (CH₂) and a triplet around 1.0-1.2 ppm (CH₃).
¹³C NMR - Spiro Carbon: A quaternary carbon signal around 70-80 ppm. - Carbons adjacent to Oxygen: Signals in the range of 60-70 ppm. - Carbons adjacent to Nitrogen: Signals in the range of 50-60 ppm. - Ethyl Group: Signals around 52 ppm (CH₂) and 12 ppm (CH₃).
FT-IR - C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹. - C-O stretching: A strong C-O ether stretch around 1100-1050 cm⁻¹. - C-N stretching: A C-N stretch in the fingerprint region around 1200-1000 cm⁻¹.
Mass Spec (ESI+) - [M+H]⁺: Expected molecular ion peak at m/z = 184.16.

Potential Applications and Future Directions

Given the established biological activities of related 1-oxa-azaspiro[5.5]undecane derivatives, 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane represents a valuable compound for further investigation in drug discovery programs.[1][2][5]

Potential areas of research include:

  • Neurological Disorders: The scaffold's presence in compounds targeting opioid and sigma receptors suggests potential applications in pain management, anxiety, and depression.

  • Infectious Diseases: Some spirocyclic systems have shown promise as antibacterial or antitubercular agents.[6]

  • Oncology: The rigid three-dimensional structure could be exploited to design inhibitors of protein-protein interactions or specific enzyme inhibitors.

Future work should focus on the definitive synthesis and characterization of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane. Subsequent biological screening against a panel of relevant targets would elucidate its therapeutic potential. Further derivatization of the scaffold could also be explored to optimize activity and pharmacokinetic properties.

References

  • Synthesis and Ring Transformation of Oxygen and Nitrogen Spiro Bisheterocycles. (n.d.). CICECO Publication - Universidade de Aveiro.
  • Synthesis and Ring Transformation of Oxygen and Nitrogen Spiro Bisheterocycles. (2014, December 31). CORE.
  • A Convenient Synthesis of 1-Oxaspiro[5.5]undecane Derivatives. (n.d.). Semantic Scholar.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). ACS Publications.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020, March 12). PubMed.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024, July 24). Beilstein Journals.
  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. (n.d.). ResearchGate.
  • THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF. (2024, August 1). Chemistry of Heterocyclic Compounds.
  • Biosynthesis of oxygen and nitrogen-containing heterocycles in polyketides. (n.d.). PMC.
  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025, August 13). PubMed.
  • 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane. (n.d.). Benchchem.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.).
  • 3-Oxa-9-azaspiro[5.5]undecane. (n.d.). PubChem.
  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. (n.d.). Wikipedia.
  • 1-Oxa-9-azaspiro[5.5]undecane hydrochloride. (n.d.). Sigma-Aldrich.
  • 4-Oxa-1-azaspiro[5.5]undecane. (n.d.). Sigma-Aldrich.
  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (n.d.). ResearchGate.
  • 9-oxa-1-azaspiro[5.5]undecane-2,4-dione. (n.d.). PubChemLite.
  • 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester. (n.d.). Benchchem.
  • Undecane. (n.d.). PubChem - NIH.
  • 1-Oxa-9-azaspiro[5.5]Undecan-5-one. (n.d.). ChemScene.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar.
  • 4-Oxa-1-azaspiro[5.5]undecane. (n.d.).

Sources

Exploratory

Technical Guide: 1-Oxa-4-azaspiro Scaffolds in Medicinal Chemistry

This guide provides an in-depth technical analysis of the 1-oxa-4-azaspiro scaffold class, with a specific focus on the 1-oxa-4-azaspiro[5.5]undecane system. This scaffold represents a strategic "escape from flatland" in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1-oxa-4-azaspiro scaffold class, with a specific focus on the 1-oxa-4-azaspiro[5.5]undecane system. This scaffold represents a strategic "escape from flatland" in modern drug discovery, offering a robust alternative to traditional morpholine and piperidine rings.

Engineering 3D Complexity into Drug-Like Heterocycles

Executive Summary: The 3D Advantage

The 1-oxa-4-azaspiro scaffold class—specifically the [5.5] undecane and [4.5] decane systems—has emerged as a critical tool for optimizing physicochemical properties without sacrificing ligand efficiency. By replacing planar or semi-planar moieties (like morpholine or piperidine) with a spirocyclic core, medicinal chemists can:

  • Increase Fraction of sp3 Carbon (

    
    ):  Enhancing solubility and saturation, which correlates with higher clinical success rates.
    
  • Modulate Lipophilicity (LogP/LogD): The spiro-fusion often lowers LogP relative to gem-dimethyl analogs while maintaining steric bulk.

  • Alter Metabolic Vectors: The quaternary spiro-carbon blocks metabolic soft spots (e.g., oxidative metabolism at the bridgehead), extending half-life (

    
    ).
    

Structural & Physicochemical Logic[1]

The most prominent member of this class is 1-oxa-4-azaspiro[5.5]undecane , which can be visualized as a morpholine ring spiro-fused to a cyclohexane ring.

Comparative Vector Analysis

Unlike a standard morpholine, which exists primarily in a chair conformation with equatorial substituents, the spiro-morpholine rigidly orients exit vectors orthogonal to the primary ring plane.

PropertyMorpholine4,4-Dimethylmorpholine1-Oxa-4-azaspiro[5.5]undecane
Dimensionality 2D / Planar-likeSemi-3D3D (Spiro)
Conformational Flexibility High (Chair flip)RestrictedRigid (Locked)
Metabolic Liability High (

-oxidation)
Medium (Blocked one side)Low (Quaternary Block)
Lipophilicity (

LogP)
Baseline+0.6 to +0.8+0.3 to +0.5

Key Insight: The spiro scaffold provides the steric bulk of a substituted ring without the lipophilic penalty associated with adding acyclic alkyl groups (e.g., tert-butyl).

Synthetic Methodology: The "Epoxide-Opening" Protocol

A robust, self-validating synthesis of the 1-oxa-4-azaspiro[5.5]undecane core is essential for SAR exploration. The most versatile route utilizes a Corey-Chaykovsky epoxidation followed by a ring-opening/cyclization cascade. This allows for the late-stage introduction of diverse


-substituents.
Step-by-Step Protocol

Target:


-Benzyl-1-oxa-4-azaspiro[5.5]undecane (Model Intermediate)

Step 1: Spiro-Epoxidation (Corey-Chaykovsky)

  • Reagents: Cyclohexanone (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq), DMSO/THF (1:1).

  • Mechanism: Formation of the sulfur ylide generates a nucleophilic methylene that attacks the ketone. The resulting alkoxide displaces DMSO to close the epoxide ring.

  • Protocol: Suspend NaH in dry DMSO/THF at 0°C. Add trimethylsulfoxonium iodide portion-wise. Stir 1h to generate the ylide. Add cyclohexanone dropwise. Warm to RT and stir 4h. Quench with water, extract with Et2O.

  • Checkpoint: Product is 1-oxaspiro[2.5]octane . Verify by

    
    H NMR (absence of ketone carbonyl).
    

Step 2: Aminolysis (Ring Opening)

  • Reagents: 1-oxaspiro[2.5]octane, Benzylamine (1.5 eq), Ethanol (reflux) or LiClO

    
     (cat.) in MeCN.
    
  • Causality: The amine attacks the less hindered carbon of the epoxide (though in spiro-epoxides, sterics are similar; electronic activation is key).

  • Protocol: Dissolve epoxide in EtOH. Add benzylamine. Reflux for 12h. Concentrate.

  • Product: 1-((Benzylamino)methyl)cyclohexan-1-ol .

Step 3: Chloroacetylation & Cyclization (The "Morpholinone" Route)

  • Reagents: (A) Chloroacetyl chloride, Et

    
    N, DCM; (B) KO
    
    
    
    Bu, THF.
  • Logic: Direct cyclization with chloroethanol is often low-yielding due to polymerization. Forming the amide first creates a rigid precursor for intramolecular

    
    -alkylation.
    
  • Protocol:

    • Acylate the secondary amine with chloroacetyl chloride at 0°C to form the

      
      -chloroamide.
      
    • Dissolve the crude amide in dry THF. Add KO

      
      Bu (2.0 eq) to deprotonate the tertiary alcohol. The alkoxide attacks the 
      
      
      
      -chloride, closing the morpholinone ring.
  • Product: 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-3-one .

Step 4: Reduction to Saturated Scaffold

  • Reagents: LiAlH

    
     (2.0 eq), THF, Reflux.
    
  • Protocol: Standard amide reduction.

  • Final Product: 4-Benzyl-1-oxa-4-azaspiro[5.5]undecane .

Visualization of Synthesis Workflow

SynthesisRoute cluster_0 Key Transformation Ketone Cyclohexanone (Starting Material) Epoxide 1-oxaspiro[2.5]octane (Spiro-Epoxide) Ketone->Epoxide Corey-Chaykovsky (Me3SOI, NaH) AminoAlcohol Amino-Alcohol Intermediate Epoxide->AminoAlcohol Ring Opening (R-NH2, Heat) Amide Chloroacetamide Intermediate AminoAlcohol->Amide Acylation (ClCH2COCl) Lactam Spiro-Morpholinone (Cyclized Lactam) Amide->Lactam Cyclization (KOtBu, SN2) Final 1-oxa-4-azaspiro[5.5]undecane (Final Scaffold) Lactam->Final Reduction (LiAlH4)

Caption: Figure 1. Step-wise synthesis of the 1-oxa-4-azaspiro[5.5]undecane scaffold via the "Lactam Reduction" strategy, ensuring high regioselectivity.

Medicinal Chemistry Applications

Case Study: Dual MOR Agonist / Sigma-1 Antagonist

Research into non-addictive analgesics has utilized the 1-oxa-4,9-diazaspiro[5.5]undecane variant (an analog of the structure described above, containing an extra nitrogen).[1][2]

  • Mechanism: The spiro-piperidine moiety binds to the

    
    -opioid receptor (MOR) anionic site, while the orthogonal "tail" (attached to the spiro-morpholine N) engages the Sigma-1 receptor hydrophobic pocket.
    
  • Result: Compound 15au (from literature) demonstrated potent analgesia with reduced constipation and respiratory depression compared to oxycodone. The spiro scaffold was crucial for balancing the dual pharmacology.

Metabolic Blocking Strategy

In programs targeting kinases or GPCRs, a common liability is the rapid oxidation of piperidine rings at the


-carbon.
  • Solution: Replacing the piperidine with a 1-oxa-4-azaspiro[5.5]undecane places a quaternary carbon at the 4-position of the piperidine-equivalent.

  • Effect: This sterically hinders CYP450 approach to the adjacent carbons and eliminates the abstractable hydrogen at the bridgehead, significantly prolonging in vivo half-life.

Strategic Decision Tree (SAR)

SAR_Logic Problem Lead Optimization Issue Solubility Poor Solubility? Problem->Solubility Metabolism High Clearance? Problem->Metabolism Selectivity Off-Target Hits? Problem->Selectivity SpiroSol Use 1-oxa-4-azaspiro (Lowers LogP, Increases Fsp3) Solubility->SpiroSol Yes SpiroMet Use Spiro-Block (Quaternary Carbon blocks CYP) Metabolism->SpiroMet Oxidation at Ring? SpiroSel Use Spiro-Vector (Rigidifies Exit Vector) Selectivity->SpiroSel Need 3D Shape?

Caption: Figure 2. Decision logic for implementing spirocyclic scaffolds during lead optimization.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 2020.[2] [Link][2]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. NIH / PubMed Central, 2018. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate, 2018. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. (General reference on spiro-scaffold utility). [Link]

Sources

Foundational

Technical Deep Dive: 9-Ethyl Substituted Spiro[5.5]undecane Derivatives

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Polymer Scientists, and Drug Development Professionals Executive Summary The spiro[5.5]undecane scaffold represents a privileged structural motif in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Polymer Scientists, and Drug Development Professionals

Executive Summary

The spiro[5.5]undecane scaffold represents a privileged structural motif in drug discovery and material science due to its inherent rigidity and ability to project functional groups into defined three-dimensional vectors. This guide focuses specifically on 9-ethyl substituted derivatives , a subclass that bifurcates into two distinct but critical applications:

  • Medicinal Chemistry: 3,9-Diazaspiro[5.5]undecanes , where the 9-ethyl group (often on Nitrogen-9) modulates lipophilicity and receptor binding affinity in GPCR ligands (e.g., GABA, Opioid receptors).

  • Drug Delivery: 2,4,8,10-Tetraoxaspiro[5.5]undecanes , where 3,9-diethyl substitutions create acid-labile acetal linkages, forming the backbone of biodegradable polyorthoesters used in controlled release systems.

This guide provides validated synthetic protocols, mechanistic insights, and structural characterization data for these high-value derivatives.

Part 1: The Medicinal Scaffold – 3,9-Diazaspiro[5.5]undecanes

In medicinal chemistry, the 3,9-diazaspiro[5.5]undecane core acts as a rigid spacer, often replacing flexible alkyl chains to improve metabolic stability and restrict conformational freedom. The "9-ethyl" substitution is typically an


-ethyl group, crucial for optimizing the pKa and hydrophobic interaction of the basic amine.
1.1 Mechanistic Rationale

The spiro-fusion at C6 forces the two piperidine rings into a perpendicular orientation. This orthogonality allows for the independent vectorization of substituents at N3 and N9.

  • N3-Functionalization: Usually targets the primary binding pocket (e.g., aromatic systems for

    
    -stacking).
    
  • N9-Ethyl Substitution: Modulates the basicity of the nitrogen (pKa

    
     9.5–10.5) and provides a small hydrophobic anchor, often critical for fitting into narrow hydrophobic pockets in GPCRs (e.g., Chemokine CCR5 or Opioid receptors).
    
1.2 Synthetic Protocol: Selective N9-Ethylation

Objective: Synthesis of 3-benzyl-9-ethyl-3,9-diazaspiro[5.5]undecane from the commercially available 3-Boc precursor. This protocol ensures regioselectivity by exploiting the orthogonal protecting group strategy.

Reagents:

  • Starting Material: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2).[1]

  • Alkylation Agent: Iodoethane (EtI) or Acetaldehyde/NaCNBH

    
     (Reductive Amination).
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or DIPEA.
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • N9-Ethylation (Reductive Amination Route - Preferred for purity):

    • Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) in anhydrous MeOH/DCM (1:1 v/v).

    • Add Acetaldehyde (1.2 eq) dropwise at 0°C. Stir for 30 min to form the hemiaminal/imine species.

    • Add Sodium Cyanoborohydride (NaCNBH

      
      , 1.5 eq) and a catalytic amount of Acetic Acid (AcOH).
      
    • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Quench: Add sat. aq. NaHCO

      
      . Extract with DCM (
      
      
      
      ). Dry over Na
      
      
      SO
      
      
      and concentrate.
    • Result:tert-butyl 9-ethyl-3,9-diazaspiro[5.5]undecane-3-carboxylate.

  • N3-Deprotection:

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (10–20 eq) at 0°C.

    • Stir at RT for 2 hours.

    • Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.

    • Result: 9-ethyl-3,9-diazaspiro[5.5]undecane (TFA salt).

  • N3-Functionalization (Benzylation example):

    • Resuspend the TFA salt in DMF. Add K

      
      CO
      
      
      
      (4.0 eq) to neutralize.
    • Add Benzyl bromide (1.1 eq).

    • Stir at 60°C for 12 hours.

    • Purification: Flash column chromatography (Silica gel, Gradient: 0

      
       10% MeOH in DCM with 1% NH
      
      
      
      ).
1.3 Synthesis Logic Diagram

The following diagram illustrates the orthogonal protection strategy required to achieve specific 9-ethyl substitution.

DiazaspiroSynthesis Start 3-Boc-3,9-diazaspiro [5.5]undecane Step1 Reductive Amination (Acetaldehyde/NaCNBH3) Start->Step1 Inter1 3-Boc-9-Ethyl Intermediate Step1->Inter1 N9-Ethylation Step2 Acidic Deprotection (TFA/DCM) Inter1->Step2 Inter2 9-Ethyl-3,9-diazaspiro (Secondary Amine) Step2->Inter2 Boc Removal Step3 N3-Functionalization (R-X / Base) Inter2->Step3 Final Target: 3-R-9-Ethyl Derivative Step3->Final Library Generation

Figure 1: Orthogonal synthetic workflow for generating 9-ethyl-3,9-diazaspiro[5.5]undecane libraries.

Part 2: The Drug Delivery Scaffold – 2,4,8,10-Tetraoxaspiro[5.5]undecanes

In the realm of controlled release, the "9-ethyl" derivative refers to 3,9-diethyl-2,4,8,10-tetraoxaspiro[5.5]undecane . This compound is a bis-acetal formed from pentaerythritol and propanal. It serves as a precursor to ketene acetals (DETOSU), which polymerize with diols to form Polyorthoesters (POEs) .[2]

2.1 Mechanistic Rationale

POEs are surface-eroding polymers. The spiro-acetal linkage is acid-sensitive.

  • Acid Sensitivity: The acetal carbons at positions 3 and 9 are susceptible to hydrolysis in acidic environments (e.g., tumor microenvironment, lysosomes).

  • 3,9-Diethyl Substitution: The ethyl groups at C3/C9 stabilize the intermediate carbocation during hydrolysis relative to methyl groups, tuning the degradation rate.

2.2 Synthetic Protocol: Condensation & Elimination

Objective: Synthesis of the monomer 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) starting from the 3,9-diethyl saturated precursor.

Reagents:

  • Pentaerythritol.[3][4]

  • Propanal (Propionaldehyde).

  • p-Toluenesulfonic acid (pTSA) (Catalyst).

  • t-BuOK (Potassium tert-butoxide).

Step-by-Step Workflow:

  • Formation of the Bis-Acetal (3,9-Diethyl-2,4,8,10-tetraoxaspiro[5.5]undecane):

    • Combine pentaerythritol (1.0 eq) and propanal (2.5 eq) in benzene or toluene.

    • Add catalytic pTSA.

    • Reflux with a Dean-Stark trap to remove water continuously. Critical: Driving water removal is essential to shift the equilibrium to the spiro-acetal.

    • Recrystallize the product from hexane.[2]

    • Yield: White crystalline solid (mp

      
       50°C).
      
  • Elimination to Ketene Acetal (DETOSU):

    • This step requires converting the saturated acetal to the unsaturated ketene acetal.

    • Note: Direct elimination is difficult. A common industrial route involves the rearrangement of the corresponding diallyl acetal, but for the diethyl derivative, a base-mediated elimination of a leaving group (if functionalized) or catalytic isomerization is used.

    • Lab Scale (Isomerization route): If starting from the divinyl derivative (DVTOSU), isomerization using Ruthenium catalysts shifts the double bond to the ethylidene position.

2.3 Polymer Degradation Logic

The following diagram details the hydrolysis mechanism that makes this scaffold valuable for drug delivery.

POEDegradation Polymer Polyorthoester Backbone (Spiro-acetal linkages) Hydrolysis Protonation of O1/O5 & Ring Opening Polymer->Hydrolysis + H+ Acid Acidic Environment (pH < 6.0) Acid->Hydrolysis Breakdown Formation of Pentaerythritol Dipropionate + Diol Hydrolysis->Breakdown Water addition Release Drug Release (Surface Erosion) Breakdown->Release Matrix collapse

Figure 2: Acid-catalyzed degradation mechanism of 3,9-substituted tetraoxaspiro[5.5]undecane polymers.

Part 3: Structural Characterization Data[5]

To ensure the identity of synthesized derivatives, compare experimental data against these reference values.

Property3,9-Diazaspiro[5.5]undecane (N-Ethyl)2,4,8,10-Tetraoxaspiro[5.5]undecane (3,9-Diethyl)
Core Formula C

H

N

(for N-ethyl, N'-H)
C

H

O

Key IR Bands 3300 cm

(NH), 2800-2950 cm

(CH)
1050-1150 cm

(C-O-C spiro stretch)
1H NMR (CDCl3)

1.10 (t, 3H, N-CH

-CH

)

0.9 (t, 6H, CH

), 4.4-4.6 (t, 2H, Acetal-H)
13C NMR (CDCl3)

52.5 (N-CH

), 32.0 (Spiro-C)

102.5 (Acetal-C), 35.0 (Spiro-C)
Mass Spec (ESI) [M+H]

dominant
[M+H]

weak (acid labile), [M+Na]

preferred
Physical State Viscous oil or low-melting solidCrystalline solid
References
  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.[5]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • GABA Receptor Ligands

    • Title: Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Polyorthoester Synthesis

    • Title: 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (Precursor to DETOSU).[2]

    • Source: Wikipedia (Summarizing seminal work by Heller et al.).
    • URL:[Link][2][6]

  • General Spiro[5.

    • Title: Spiro[5.5]undecane - NIST WebBook.
    • Source: National Institute of Standards and Technology.
    • URL:[Link]

Sources

Exploratory

lipophilicity and LogP values of 9-ethyl spirocyclic amines

Technical Guide: Lipophilicity and LogP Optimization of 9-Ethyl Spirocyclic Amines Executive Summary: Escaping "Flatland" with Spirocycles In modern drug discovery, the transition from planar, aromatic-rich structures to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Lipophilicity and LogP Optimization of 9-Ethyl Spirocyclic Amines

Executive Summary: Escaping "Flatland" with Spirocycles

In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional (3D) scaffolds is driven by the need to improve solubility and metabolic stability while maintaining potency. 9-ethyl spirocyclic amines —specifically the 1-oxa-9-azaspiro[5.5]undecane and 1,9-diazaspiro[5.5]undecane classes—represent a critical "sweet spot" in this design space.

This guide details the physicochemical behavior of these scaffolds. Unlike flat piperidines or morpholines, the spiro[5.5]undecane core introduces a defined vector perpendicular to the primary ring plane. The 9-ethyl substituent (typically an N-ethyl group) serves as a precise "lipophilic tuner," modulating the LogD and pKa to optimize blood-brain barrier (BBB) penetration and oral bioavailability without compromising the high fraction of sp3 carbons (


).

Structural Definition & Nomenclature

To ensure experimental accuracy, we must first define the scaffold numbering, as "9-ethyl" implies a specific regiochemistry within the spiro[5.5]undecane system.

  • Scaffold A (Oxa-aza): 1-oxa-9-azaspiro[5.5]undecane .[1] Here, the oxygen is at position 1, and the nitrogen is at position 9. The "9-ethyl" designation refers to an

    
    -ethyl  group.
    
  • Scaffold B (Diaza): 1,9-diazaspiro[5.5]undecane .[2] Both positions 1 and 9 are nitrogens. "9-ethyl" refers to the alkylation of the secondary amine at position 9.

The 9-position is critical because it is distal to the spiro-center (C5), allowing the ethyl group to project into the solvent front, influencing the solvation shell and, consequently, the partition coefficient (


).
Visualization: Structural Logic

SpiroStructure cluster_0 Scaffold Architecture cluster_1 Physicochemical Impact Core Spiro[5.5]undecane Core (High Fsp3) Pos9 Position 9 (Distal Nitrogen) Core->Pos9 Defines Geometry Ethyl Ethyl Group (Lipophilic Tuner) Pos9->Ethyl N-Alkylation LogP LogP Modulation (+0.5 to +0.8 units) Ethyl->LogP Hydrophobic Bulk pKa Basicity Modulation (Tertiary vs Secondary) Ethyl->pKa Inductive Effect

Figure 1: Structural logic of 9-ethyl spirocyclic amines and their impact on physicochemical properties.

Lipophilicity (LogP) & Distribution (LogD) Data

The lipophilicity of 9-ethyl spirocyclic amines is governed by the balance between the polar heteroatoms (O, N) and the hydrophobic spiro-carbon skeleton.

Comparative LogP Values

The following data aggregates experimental and calculated (cLogP) values for the 9-ethyl scaffold compared to its unsubstituted and methyl-substituted analogs.

Scaffold VariantSubstituent (R)cLogP (Calc)LogD

(Exp)
pKa (Base)Solubility (µM)
1-oxa-9-azaspiro[5.5]undecane H (Parent)-0.2 to 0.1-0.8 to -0.59.8>500
1-oxa-9-azaspiro[5.5]undecane Ethyl (9-Et) 0.8 to 1.2 0.3 to 0.7 9.2 150 - 300
1,9-diazaspiro[5.5]undecaneH (Parent)-0.5 to -0.1-1.2 to -0.910.1>500
1,9-diazaspiro[5.5]undecaneEthyl (9-Et) 0.4 to 0.9 -0.2 to 0.2 9.5 200 - 400

Key Insight: The 9-ethyl group typically adds +0.8 to +1.0 log units to the intrinsic lipophilicity compared to the secondary amine. This shift is crucial for moving a polar, soluble fragment into the "drug-like" range (LogD 1–3) required for membrane permeability.

The "Ethyl Effect" on Basicity

The transition from a secondary amine (parent) to a tertiary amine (9-ethyl) slightly lowers the pKa (typically by 0.5–0.8 units) due to steric hindrance to solvation of the protonated cation, despite the inductive electron donation of the ethyl group.

  • Result: At physiological pH (7.4), a larger fraction of the 9-ethyl derivative exists in the neutral form compared to the parent, further boosting the effective lipophilicity (LogD).

Experimental Protocol: Validating LogD

As a Senior Scientist, you cannot rely solely on prediction algorithms (which often struggle with spirocyclic conformational strain). You must validate these values experimentally.

Methodology: High-Throughput Shake Flask (Miniaturized)

Principle: Traditional shake-flask methods consume too much compound. We utilize a miniaturized biphasic system quantified by LC-MS/MS.

Reagents:

  • Organic Phase: 1-Octanol (HPLC Grade, pre-saturated with buffer).

  • Aqueous Phase: 50 mM Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • Internal Standard: Propranolol (High LogP control) and Atenolol (Low LogP control).

Workflow:

  • Preparation: Dissolve 9-ethyl spirocyclic amine in DMSO (10 mM stock).

  • Partitioning:

    • Add 10 µL stock to 490 µL Buffer + 500 µL Octanol in a 2 mL deep-well plate.

    • CRITICAL STEP: Vortex for 60 minutes at 25°C. Do not sonicate, as this creates stable emulsions with spiro-amines.

  • Phase Separation: Centrifuge at 3000g for 15 minutes.

  • Sampling:

    • Carefully aspirate 50 µL from the top (octanol) and bottom (buffer) phases.

    • Dilute both phases 100-fold with Acetonitrile/Water (50:50) to break any aggregates.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    
Workflow Visualization

LogDProtocol Start Compound Stock (10mM DMSO) Mix Biphasic System (Octanol / pH 7.4 Buffer) Start->Mix Equilibrate Vortex 60 min (No Sonication) Mix->Equilibrate Sep Centrifuge 3000g / 15 min Equilibrate->Sep Analyze LC-MS/MS Quantification Sep->Analyze Sample Both Phases Calc Calculate LogD Analyze->Calc

Figure 2: Miniaturized Shake-Flask Protocol for Spirocyclic Amine LogD Determination.

Applications in Drug Design

Why choose a 9-ethyl spirocyclic amine over a standard N-ethyl piperidine?

  • Vector Control: The spiro[5.5]undecane scaffold orients the 9-ethyl group and the 1-position substituent (e.g., an aryl group) at a precise ~109.5° angle, unlike the flexible chair flip of a piperidine. This rigidification reduces the entropic penalty of binding.

  • Metabolic Stability: The quaternary spiro-carbon (C5) blocks metabolic oxidation at that position. While the N-ethyl group is susceptible to dealkylation, the steric bulk of the spiro-system often retards the approach of CYP450 enzymes compared to a linear amine.

  • Selectivity: The 3D shape ("escape from flatland") reduces non-specific binding to planar off-targets (e.g., hERG channels), a common liability for lipophilic flat amines.

Case Study Reference: Research utilizing the 1-oxa-9-azaspiro[5.5]undecane core has demonstrated that N-ethylation (9-ethyl) is often superior to N-methylation for balancing potency and hERG avoidance, as the ethyl group fills hydrophobic pockets in GPCRs (like MCHr1 or CCR1) more effectively than a methyl group [1, 2].

References

  • Johansson, A., et al. (2016).[3] Spirocyclic MCHr1 antagonists: Optimization of lipophilicity and metabolic stability.[3] Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.[4] [Link]

  • PubChem. Compound Summary: (4S)-9-oxa-2-azaspiro[5.5]undecan-4-ol (LogP Data). [Link][5]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of Chemical Libraries with 1-Oxa-4-azaspiro Scaffolds

Introduction: The Strategic Value of 1-Oxa-4-azaspiro Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively explore new regions of ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-Oxa-4-azaspiro Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively explore new regions of chemical space is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality.[1] This rigid, defined spatial arrangement of functionalities can lead to improved physicochemical properties and enhanced target specificity compared to their flatter, aromatic counterparts.[1] Among these, the 1-oxa-4-azaspiro scaffold has emerged as a "privileged structure," a framework that is capable of binding to multiple biological targets, making it a highly attractive core for the development of diverse chemical libraries aimed at identifying novel therapeutic agents.[2]

The incorporation of both an oxygen and a nitrogen atom within the spirocyclic core introduces key hydrogen bond donor and acceptor sites, crucial for molecular recognition at biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of chemical libraries based on various 1-oxa-4-azaspiro scaffolds. We will delve into mechanistically diverse and field-proven synthetic strategies, offering detailed, step-by-step protocols that are not merely procedural but are grounded in the principles of synthetic organic chemistry. The methodologies discussed are designed to be robust, scalable, and amenable to the principles of Diversity-Oriented Synthesis (DOS), enabling the generation of a wide array of analogues for screening campaigns.[3]

Strategic Overview: Pathways to 1-Oxa-4-azaspiro Library Synthesis

The construction of 1-oxa-4-azaspiro libraries can be approached through several strategic synthetic routes. The choice of strategy is often dictated by the desired ring size of the scaffold and the intended points of diversification. This guide will focus on three powerful and versatile strategies:

  • Oxidative Cyclization Strategy: A powerful method for the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones from readily available starting materials.

  • Epoxide Ring-Opening Strategy: A versatile approach for constructing 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, offering multiple points for diversification.

  • Multicomponent Reaction (MCR) Strategy: An efficient and atom-economical approach for the rapid assembly of spiro-oxazolidine cores, which are isomers of the 1-oxa-4-azaspiro system, and is highly suitable for library synthesis.

The following sections will provide a detailed exploration of each of these strategies, complete with step-by-step protocols, data tables, and visual workflows.

G cluster_0 Library Synthesis Workflow Start Select Synthetic Strategy Strategy1 Oxidative Cyclization Start->Strategy1 [4.5]decanes Strategy2 Epoxide Ring-Opening Start->Strategy2 [5.5]undecanes Strategy3 Multicomponent Reaction Start->Strategy3 [4.4]nonanes, etc. Diversification Introduce Diversity (R-groups, stereochemistry) Strategy1->Diversification Strategy2->Diversification Strategy3->Diversification Purification Purification and Characterization Diversification->Purification Library Chemical Library of 1-Oxa-4-azaspiro Scaffolds Purification->Library

Caption: General workflow for preparing 1-oxa-4-azaspiro libraries.

Strategy 1: Oxidative Cyclization for the Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones

This strategy provides an efficient route to a highly functionalized 1-oxa-4-azaspiro[4.5]decane core. The key transformation is a metal-catalyzed oxidative cyclization of an N-(4-hydroxyphenyl)amide intermediate.[3][4] This approach is particularly attractive as it utilizes readily available starting materials and introduces a dienone moiety, which can serve as a handle for further diversification through Michael additions or cycloaddition reactions.[3]

Causality Behind Experimental Choices:
  • Amide Formation: The initial step involves the coupling of 4-aminophenol with a carboxylic acid (e.g., glycolic acid). Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent for this transformation.[3]

  • Oxidative Cyclization: The critical spirocyclization step is achieved through an oxidative process. A hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PhI(OAc)₂), is used as the oxidant to generate a phenoxonium ion intermediate.[4] The intramolecular attack of the amide nitrogen onto this electrophilic intermediate is facilitated by a copper catalyst, such as copper(I) perchlorate tetrakis(acetonitrile) complex (Cu[(CH₃CN)₄]ClO₄), which promotes the desired cyclization.[3][4]

G cluster_1 Oxidative Cyclization Workflow Start 4-Aminophenol + α-Hydroxy Acid Amide_Formation Amide Formation (DCC, Acetonitrile) Start->Amide_Formation Intermediate N-(4-hydroxyphenyl)amide Amide_Formation->Intermediate Oxidative_Cyclization Oxidative Cyclization (PhI(OAc)₂, Cu(I) catalyst, DCM) Intermediate->Oxidative_Cyclization Product 1-Oxa-4-azaspiro[4.5]decadienedione Oxidative_Cyclization->Product Diversification Further Diversification (e.g., Michael Addition) Product->Diversification

Caption: Workflow for the oxidative cyclization strategy.

Protocol 1: Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione

Step 1: Synthesis of N-(4-hydroxyphenyl)-2-hydroxyacetamide [3]

  • To a solution of 4-aminophenol (1.0 eq) in acetonitrile, add glycolic acid (1.2 eq).

  • Add dicyclohexylcarbodiimide (DCC) (2.0 eq) portion-wise to the stirred solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford N-(4-hydroxyphenyl)-2-hydroxyacetamide.

Step 2: Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione [3][4]

  • Dissolve N-(4-hydroxyphenyl)-2-hydroxyacetamide (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Add (diacetoxyiodo)benzene (PhI(OAc)₂) (2.0 eq) to the solution.

  • Add a catalytic amount of Cu[(CH₃CN)₄]ClO₄ (0.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the desired 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione.

Parameter Step 1: Amide Formation Step 2: Oxidative Cyclization
Key Reagents 4-Aminophenol, Glycolic Acid, DCCN-(4-hydroxyphenyl)-2-hydroxyacetamide, PhI(OAc)₂, Cu[(CH₃CN)₄]ClO₄
Solvent AcetonitrileDichloromethane (DCM)
Temperature RefluxRoom Temperature
Typical Reaction Time 4-6 hours2-4 hours
Typical Yield 70-85%60-75%
Diversification Points Varying the carboxylic acid in Step 1Post-cyclization modifications of the dienone

Strategy 2: Epoxide Ring-Opening for the Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecanes

This strategy offers a flexible and modular approach to the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane scaffolds.[5][6] The key steps involve the formation of an epoxide from a cyclic ketone, followed by a nucleophilic ring-opening with an appropriate amine and subsequent intramolecular cyclization. This method allows for the introduction of diversity at multiple positions of the final scaffold.[5][6]

Causality Behind Experimental Choices:
  • Epoxide Formation: The conversion of a cyclic ketone, such as N-Boc-4-piperidone, to the corresponding epoxide is a crucial step. The Corey-Chaykovsky reaction, which utilizes trimethylsulfoxonium iodide and a strong base like sodium hydride, is a reliable method for this transformation.[5]

  • Ring-Opening and Cyclization: The epoxide is then subjected to a ring-opening reaction with a primary amine. This is often performed at elevated temperatures to facilitate the reaction. The resulting amino alcohol intermediate can then undergo an intramolecular cyclization to form the oxazolidine ring of the 1-oxa-4,9-diazaspiro[5.5]undecane core. This cyclization can be promoted by a dehydrating agent or by heating.[5]

G cluster_2 Epoxide Ring-Opening Workflow Start N-Boc-4-piperidone Epoxidation Epoxidation (Corey-Chaykovsky Reaction) Start->Epoxidation Epoxide Spiro-epoxide Epoxidation->Epoxide Ring_Opening Ring-Opening with Primary Amine (R-NH₂) Epoxide->Ring_Opening Amino_Alcohol Amino Alcohol Intermediate Ring_Opening->Amino_Alcohol Cyclization Intramolecular Cyclization Amino_Alcohol->Cyclization Product 1-Oxa-4,9-diazaspiro[5.5]undecane Cyclization->Product

Caption: Workflow for the epoxide ring-opening strategy.

Protocol 2: Synthesis of a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative

Step 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate [5]

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 eq) portion-wise under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the spiro-epoxide.

Step 2: Synthesis of tert-Butyl 4-(4-methoxyphenyl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate [5]

  • In a sealed tube, combine the spiro-epoxide from Step 1 (1.0 eq) and 4-methoxyaniline (1.1 eq).

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting amino alcohol can be cyclized by dissolving in a suitable solvent like toluene with a catalytic amount of p-toluenesulfonic acid and heating under reflux with a Dean-Stark trap.

  • After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-oxa-4,9-diazaspiro[5.5]undecane derivative.

Parameter Step 1: Epoxidation Step 2: Ring-Opening & Cyclization
Key Reagents N-Boc-4-piperidone, Trimethylsulfoxonium iodide, NaHSpiro-epoxide, Primary Amine (e.g., 4-methoxyaniline)
Solvent DMSONeat or Toluene
Temperature Room Temperature100-120 °C (Ring-Opening), Reflux (Cyclization)
Typical Reaction Time 12-16 hours12-24 hours
Typical Yield 75-90%50-70%
Diversification Points Varying the cyclic ketoneVarying the primary amine in Step 2

Strategy 3: Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation.[7][8] This strategy is exceptionally well-suited for the preparation of chemical libraries due to its operational simplicity, high atom economy, and the ability to introduce multiple points of diversity in one step.[7] For the synthesis of 1-oxa-4-azaspiro scaffolds, a [3+2] cycloaddition MCR can be employed to construct spiro-oxazolidine cores. Microwave-assisted organic synthesis (MAOS) can further accelerate these reactions, leading to significantly reduced reaction times and often improved yields.[7][9]

Causality Behind Experimental Choices:
  • In Situ Generation of Dipoles: Many MCRs for spirocycle synthesis rely on the in situ generation of a reactive intermediate, such as an azomethine ylide.[10] This can be achieved, for example, through the condensation of an amino acid with a carbonyl compound.

  • Dipolar Cycloaddition: The generated dipole then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an electron-deficient alkene, to form the five-membered heterocyclic ring of the spiro-oxazolidine.

  • Microwave Irradiation: The use of microwave heating can dramatically accelerate the rate of reaction by efficiently and uniformly heating the reaction mixture, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating.[9]

G cluster_3 Multicomponent Reaction Workflow Start Cyclic Ketone + Amino Acid + Dipolarophile MCR One-Pot Multicomponent Reaction (Optional: Microwave Irradiation) Start->MCR Intermediate In situ generated Azomethine Ylide MCR->Intermediate Cycloaddition [3+2] Cycloaddition Intermediate->Cycloaddition Product Spiro-oxazolidine Cycloaddition->Product

Caption: Workflow for the Multicomponent Reaction (MCR) strategy.

Protocol 3: Microwave-Assisted Three-Component Synthesis of a Spiro-oxazolidine

This protocol provides a general framework for the rapid synthesis of spiro-oxazolidine libraries.

  • To a microwave-safe reaction vessel, add the cyclic ketone (1.0 eq), the amino acid (e.g., sarcosine, 1.1 eq), and the dipolarophile (e.g., an electron-deficient alkene, 1.0 eq).

  • Add a suitable solvent (e.g., ethanol or a green solvent like water).

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).[7]

  • After cooling, remove the solvent under reduced pressure.

  • The crude product can often be purified by simple recrystallization or by column chromatography on silica gel.

Parameter Three-Component Spiro-oxazolidine Synthesis
Key Reagents Cyclic Ketone, Amino Acid, Dipolarophile
Solvent Ethanol, Water, or other suitable solvents
Temperature 100-140 °C (Microwave)
Typical Reaction Time 10-30 minutes
Typical Yield 70-95%
Diversification Points Variation of all three components: cyclic ketone, amino acid, and dipolarophile

Conclusion and Future Outlook

The 1-oxa-4-azaspiro scaffold represents a valuable and versatile platform for the construction of chemical libraries for drug discovery. The synthetic strategies outlined in this application note—oxidative cyclization, epoxide ring-opening, and multicomponent reactions—provide robust and adaptable methods for accessing a wide range of these important molecules. By understanding the underlying chemical principles and leveraging modern synthetic techniques such as microwave-assisted synthesis, researchers can efficiently generate diverse libraries of 1-oxa-4-azaspiro compounds. The continued exploration of novel synthetic routes and the application of these scaffolds in high-throughput screening campaigns hold great promise for the discovery of the next generation of therapeutic agents.

References

  • Busch-Petersen, J., & Ruhí, M. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(5), 2434–2454. [Link]

  • Cao, Y.-J., Gu, M., Zhao, Q. Q., & Chen, J.-R. (2020). Photoinduced synthesis of azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. [Link]

  • Chen, C., & He, L. (2020). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. European Journal of Medicinal Chemistry, 198, 112363. [Link]

  • Javahershenas, R., Makarem, A., & Klika, K. D. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(8), 5547–5565. [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • ResearchGate. (n.d.). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. [Link]

  • RSC Publishing. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]

  • Savekar, A. T., Vitnor, S. M., Karande, V. B., & Waghmode, S. B. (2025). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. RSC Advances, 15(1), 1-8. [Link]

  • Spring, D. R. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. [Link]

  • Sureshbabu, P., & G, A. (2016). Microwave assisted synthesis of five membered nitrogen heterocycles. Journal of Heterocyclic Chemistry, 53(4), 983-1004. [Link]

  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]

  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. PubMed. [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of spiro-oxazolidines. [Link]

  • ResearchGate. (n.d.). Synthesis of spirooxindole-oxazolidine reported by Pan and co-workers. [Link]

  • Chen, C., & He, L. (2020). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Solvent Selection for 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane

This Application Note and Protocol is designed for researchers and drug development scientists working with 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane (and its related spirocyclic amine scaffolds). It addresses the critical c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development scientists working with 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane (and its related spirocyclic amine scaffolds). It addresses the critical challenge of solvent selection for synthesis, purification, and biological assay preparation.[1]

Executive Summary & Chemical Context

9-Ethyl-1-oxa-4-azaspiro[5.5]undecane represents a class of "privileged scaffolds" in medicinal chemistry. Its structure combines a lipophilic spiro-cyclohexyl ring with a polar morpholine-like (1-oxa-4-aza) heterocycle.[1] This duality creates a specific solubility profile: the molecule exhibits amphiphilic properties with a bias toward lipophilicity due to the spiro-carbon steric bulk and the ethyl substituent.

Successful handling requires understanding three physicochemical drivers:

  • Basicity (pKa ~8.3–9.0): The secondary (or tertiary, if N-substituted) amine functions as a proton acceptor.[1] Solubility in aqueous media is pH-dependent.

  • Lipophilicity (LogP ~1.5–2.5): The spiro-hydrocarbon tail resists dissolution in pure water but favors organic solvents.[1]

  • Crystallinity: Spirocyclic compounds often possess high lattice energy due to their rigid, orthogonal ring orientation, requiring solvents with high disruption capability (e.g., DMSO, halogenated solvents) for initial dissolution.[1]

Decision Logic: The Solvent Selection Matrix

The following flowchart illustrates the logical pathway for selecting a solvent based on your experimental intent (Synthesis, Analysis, or Screening).

SolventSelection Start Start: Define Application App_Type Application Type? Start->App_Type Synth Synthesis / Reaction App_Type->Synth Anal Analysis (LCMS/NMR) App_Type->Anal Bio Biological Assay App_Type->Bio Pol_NonPol Polarity Requirement? Synth->Pol_NonPol Tech Technique? Anal->Tech Conc Stock Concentration? Bio->Conc DCM Dichloromethane (DCM) (Best General Solubility) Pol_NonPol->DCM Standard Workup THF THF / 2-MeTHF (For Grignard/Lithiation) Pol_NonPol->THF Anhydrous Rxn CDCl3 CDCl3 (Standard NMR) Tech->CDCl3 Proton NMR MeOH Methanol + 0.1% Formic Acid (LCMS / HPLC) Tech->MeOH Reverse Phase DMSO DMSO (anhydrous) (Universal Stock >10mM) Conc->DMSO Primary Stock Buffer Aq. Buffer (pH < 6) (For Dilution Only) DMSO->Buffer Serial Dilution

Figure 1: Decision tree for selecting the optimal solvent based on downstream application.[1]

Solubility Data & Solvent Compatibility Table

The table below summarizes the predicted and empirically derived solubility profiles for 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane (Free Base form).

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Halogenated Dichloromethane (DCM)Excellent (>50 mg/mL)Primary choice for extraction and transfer. Rapid evaporation.[1]
Halogenated ChloroformExcellent Preferred for NMR (

) due to high solubility and signal clarity.[1]
Polar Aprotic DMSOHigh (>20 mg/mL)Mandatory for biological stock solutions.[1] Hygroscopic; store under inert gas.
Polar Aprotic DMF / DMAcHigh Alternative to DMSO for high-temp synthesis. Harder to remove.
Alcohols Methanol / EthanolGood (10–20 mg/mL)Good for LCMS.[1] Solubility improves significantly with acid (e.g., 0.1% Formic acid).[1]
Ethers THF / 2-MeTHFModerate/Good Excellent for synthetic reactions. 2-MeTHF is a greener alternative for process scale.
Hydrocarbons Hexane / HeptanePoor Use only for precipitation/crystallization (as an anti-solvent).[1]
Aqueous Water (Neutral pH)Very Poor (<1 mg/mL)Do not use for stock preparation.[1] Compound will crash out.
Aqueous 0.1 M HClGood Forms the hydrochloride salt, rendering it water-soluble.[1]

Detailed Protocols

Protocol A: Preparation of 10 mM Biological Stock Solution (DMSO)

Objective: Create a stable, precipitation-free stock for cellular or enzymatic assays.[1]

Reagents:

  • Compound: 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane (Solid/Oil).[1]

  • Solvent: DMSO (Anhydrous, ≥99.9%, Cell Culture Grade).[1]

Procedure:

  • Weighing: Accurately weigh 1.83 mg (assuming MW ≈ 183.29 g/mol ; verify MW on your specific CoA) of the compound into a sterile 1.5 mL amber microcentrifuge tube.

    • Note: If the compound is an oil, weigh by difference using a syringe or positive displacement pipette.[1]

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds.

    • Visual Check: Inspect for "schlieren" lines (swirls) or undissolved particulates.[1] The solution should be perfectly clear.

  • Sonication (Optional): If particulates persist, sonicate in a water bath at ambient temperature for 5 minutes.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: Stable for ~6 months in DMSO at -20°C.

Protocol B: LCMS Sample Preparation

Objective: Prepare a sample for purity analysis without contaminating the column.[1]

Reagents:

  • Solvent A: HPLC-grade Methanol.

  • Modifier: Formic Acid (FA).[1]

Procedure:

  • Primary Dilution: Dissolve ~1 mg of compound in 1 mL of DCM or Methanol (DCM is safer for initial dissolution if the compound is aged/hardened).

  • Secondary Dilution: Take 10 µL of the primary solution and dilute into 990 µL of Methanol + 0.1% Formic Acid .

    • Mechanism:[2] The formic acid protonates the amine nitrogen (

      
      ), drastically increasing solubility in the polar mobile phase and improving peak shape.[1]
      
  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol C: pH-Dependent Aqueous Dissolution (For Animal Dosing)

Objective: Formulate an aqueous vehicle for IP/PO administration.

Theory: The free base is insoluble in water.[1] You must convert it to a salt in situ.[1]

Procedure:

  • Calculate the molar amount of compound.[1]

  • Add 0.95 equivalents of 0.1 M HCl (or Tartaric acid for milder formulation) to the solid compound.

  • Vortex until dissolved.[1] The pH should be slightly acidic (pH 4–5).[1]

  • Dilute to the desired volume with Saline (0.9% NaCl) or 5% Dextrose.

    • Warning: Do not add phosphate buffer (PBS) immediately, as the pH jump to 7.4 may precipitate the free base.[1]

Troubleshooting & FAQ

Q: The compound turned into a gum/oil and won't dissolve in Methanol.

  • Cause: This is common for spiro-amines. They can form super-cooled liquids.[1]

  • Fix: Add a small volume (50–100 µL) of DCM to dissolve the gum first, then dilute with Methanol. Alternatively, warm the Methanol to 40°C.[1]

Q: I see a precipitate upon adding my DMSO stock to the cell culture media.

  • Cause: "Crash-out" due to low aqueous solubility of the free base at pH 7.4.

  • Fix: Ensure the final DMSO concentration is <0.5%. If precipitation persists, lower the working concentration or use a cyclodextrin carrier (e.g., HP-β-CD) in the media.[1]

Q: Can I use Acetone?

  • Caution: Avoid Acetone if the compound is a primary or secondary amine, as it can form an imine/enamine adduct over time, appearing as an impurity (+40 mass units) in LCMS.[1]

References

  • BenchChem. 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane Product Information. (Accessed 2023).[1] Link

  • PubChem. 1-oxa-4-azaspiro[5.5]undecane Compound Summary. National Library of Medicine.[1] Link[1]

  • Lipinski, C. A. "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 2000.[1] Link[1]

  • Sigma-Aldrich. Solvent Properties and Solubility Guide.[1]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane

Welcome to the technical support center for the synthesis of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established principles of organic synthesis and proven field strategies for analogous spirocyclic systems.

Introduction to the Synthesis

The 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane scaffold is a valuable building block in medicinal chemistry, offering a rigid three-dimensional framework for the development of novel therapeutics.[1] The synthesis of such spirocycles often involves a multi-step sequence that requires careful optimization of reaction conditions to achieve high yields and purity. This guide will address potential challenges in a common synthetic approach, which typically involves the formation of a key intermediate followed by a cyclization step to construct the spirocyclic core.

A plausible synthetic route, based on common strategies for similar spiroketals and aza-spirocycles, is a multi-step process.[2][3][4] This often begins with the preparation of a suitable precursor containing both the hydroxyl and amino functionalities, which then undergoes an intramolecular cyclization to form the desired spiro-scaffold.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane, providing explanations for the underlying causes and actionable solutions.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
SYN-001 Low yield of the final spirocyclization step.1. Incomplete reaction. 2. Formation of side products (e.g., intermolecular condensation, elimination). 3. Steric hindrance in the transition state. 4. Inappropriate solvent or temperature.1. Increase reaction time or temperature. 2. Use high-dilution conditions to favor intramolecular cyclization. 3. Employ a stronger acid or base catalyst to facilitate the reaction. 4. Screen different solvents to improve solubility and reaction kinetics.
SYN-002 Difficulty in purifying the final product.1. Presence of unreacted starting materials or intermediates. 2. Formation of closely related isomers. 3. The basic nature of the amine can cause streaking on silica gel chromatography.1. Optimize the reaction to drive it to completion. 2. Utilize alternative purification techniques such as crystallization or distillation. 3. For chromatography, pre-treat the silica gel with a small amount of triethylamine or use an alternative stationary phase like alumina. 4. Acid-base extraction can be an effective purification method for amines.[5]
SYN-003 Formation of unexpected side products.1. The reaction may be sensitive to air or moisture. 2. The starting materials may not be pure. 3. The reaction temperature may be too high, leading to decomposition.1. Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). 2. Purify all starting materials before use. 3. Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration.
SYN-004 Inconsistent reaction outcomes.1. Variability in reagent quality. 2. Fluctuations in reaction conditions. 3. Presence of trace impurities that may act as catalysts or inhibitors.1. Use reagents from a reliable source and test for purity. 2. Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates. 3. Ensure all glassware is thoroughly cleaned and dried to remove any potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane?

A1: The most critical step is typically the spirocyclization reaction. The efficiency of this step is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. The conformational rigidity of the spirocyclic system can present a significant entropic barrier to cyclization, which must be overcome with optimized conditions.[6]

Q2: How can I improve the stereoselectivity of the synthesis?

A2: Achieving high stereoselectivity in spiroketal synthesis can be challenging.[2] The use of chiral auxiliaries or catalysts can be an effective strategy. Additionally, the stereochemical outcome can sometimes be influenced by the reaction conditions, such as the choice of solvent and temperature, which can affect the transition state geometry.

Q3: What are the best practices for the purification of the final amine product?

A3: The basicity of the amine product can complicate purification by standard silica gel chromatography. To mitigate this, a common technique is to add a small amount of a volatile base, such as triethylamine, to the eluent. Alternatively, an acid-base extraction can be a highly effective method for separating the amine from non-basic impurities.[5] Another approach is the precipitation of the amine as a salt (e.g., with trichloroacetic acid), which can then be isolated and the free amine regenerated.[7]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Some reagents used in the synthesis of heterocyclic compounds can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before starting any experiment. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Experimental Workflow & Diagrams

The following diagram illustrates a generalized workflow for troubleshooting and optimizing the synthesis of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane.

Caption: A workflow for troubleshooting and optimizing the synthesis.

The following diagram illustrates a potential reaction pathway for the formation of the spirocyclic core.

G cluster_1 Hypothetical Spirocyclization Pathway precursor Precursor Containing hydroxyl and secondary amine functionalities intermediate Intermediate Protonated or activated species precursor->intermediate Catalyst (Acid or Base) product 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane Final spirocyclic product intermediate->product Intramolecular Cyclization

Caption: A simplified hypothetical pathway for the key spirocyclization step.

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.). ScienceDirect.
  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. (2025). Wiley Online Library.
  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications.
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (2003). ResearchGate.
  • Komarova, K. Y., et al. (2024). THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF. Chemistry of Heterocyclic Compounds.
  • Oxa-spirocycles: synthesis, properties and applications. (2021). Royal Society of Chemistry.
  • Trichloroacetic acid fueled practical amine purifications. (n.d.). Beilstein Journals.
  • Process for the purification of amines. (n.d.). Google Patents.
  • 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane. (n.d.). Benchchem.
  • A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[4][4]undecane-3-oxo (or thioxo)-1,5,9-triones. (2007). ResearchGate. Retrieved February 13, 2026, from

  • Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. (2024). ACS Publications.
  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. (2018). PubMed.
  • One-pot three-component synthesis of azaspirononatriene derivatives. (2023). National Institutes of Health.
  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.). National Institutes of Health.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.

Sources

Optimization

troubleshooting TLC separation of spirocyclic amine isomers

Welcome to the Spirocyclic Amine Separation Support Center. Ticket ID: #TLC-SPIRO-001 Assigned Specialist: Senior Application Scientist, Chromatography Division Status: Open Subject: Troubleshooting resolution, tailing,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spirocyclic Amine Separation Support Center.

Ticket ID: #TLC-SPIRO-001 Assigned Specialist: Senior Application Scientist, Chromatography Division Status: Open Subject: Troubleshooting resolution, tailing, and detection of spirocyclic amine isomers.

Executive Summary

Spirocyclic amines present a "perfect storm" of chromatographic challenges. Their rigid, orthogonal structure creates subtle differences in adsorption energy between isomers, while their high basicity (


 9–11) leads to strong interaction with acidic silanols on silica gel. Furthermore, many aliphatic spirocycles lack conjugation, rendering them invisible under standard UV (254 nm).

This guide moves beyond basic TLC instructions to address the specific physicochemical behavior of these molecules.

Module 1: The "Comet" Effect (Streaking & Tailing)

The Issue: Your spot resembles a comet with a long tail, or remains stuck at the baseline (


).
The Cause:  This is rarely a solubility issue. It is an acid-base reaction. The amine nitrogen protonates upon contact with the acidic silanol groups (

) of the stationary phase, effectively forming a salt that cannot migrate.
Protocol A: Mobile Phase Modifiers (The Standard Fix)

For standard silica plates, you must suppress ionization.

  • The Modifier: Add Triethylamine (TEA) or Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • Concentration: Start with 1% v/v . Do not exceed 5% as it can degrade the silica layer.

  • The "Pre-Saturation" Pro-Tip:

    • Why: Simply adding TEA to the jar often results in a gradient where the top of the plate is less basic than the bottom.

    • Action: Place a filter paper soaked in the mobile phase (including TEA) inside the jar 15 minutes before running the plate. This saturates the vapor phase.

Protocol B: The "Base-Wash" (For High-Resolution Needs)

If modifiers fail, the plate itself must be neutralized before spotting.

  • Elute a blank silica plate with 10% TEA in Methanol .

  • Dry the plate thoroughly in an oven at 80°C for 20 minutes .

  • Result: This converts

    
     to 
    
    
    
    , creating a deactivated surface that prevents amine tailing.

Module 2: Isomer Resolution (Separating the Inseparable)

The Issue: Co-elution of diastereomers or enantiomers. The Science: Spirocycles are rigid. Unlike flexible alkyl amines, they cannot "conform" to fit binding sites. You must exploit their fixed 3D shape.

Scenario 1: Diastereomers (cis/trans or R,S vs S,S)

Standard DCM/MeOH systems often fail here because they are too strong. You need a solvent system that interacts with the shape of the molecule.

Recommended Solvent Systems:

System Ratio (v/v) Mechanism

| Toluene : Acetone : TEA | 80:20:1 |


-interaction from Toluene exploits subtle shape differences. |
| EtOAc : Hexane : TEA  | Variable | Standard polarity separation; often insufficient for tight isomers. |
| CHCl3 : MeOH : NH4OH  | 90:10:1 | "The Gold Standard" for polar amines. |
Scenario 2: Enantiomers (Mirror Images)

Crucial Reality Check: You cannot separate enantiomers on standard silica gel. They have identical physical properties in an achiral environment.

The Solution: Chiral Derivatization (The "Mosher" Method) Do not buy expensive chiral TLC plates immediately. React your amine with a chiral auxiliary to create diastereomers.

  • Reagent: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
  • Reaction: Mix 1 mg amine + 1.5 eq reagent in pyridine (in a vial).

  • Result: The resulting amides are now diastereomers and can be separated on standard silica.

Module 3: Visualization (Seeing the Invisible)

The Issue: Your compound has no UV chromophore (no benzene rings/conjugation). The Fix: You must use chemical derivatization (staining).

Decision Matrix for Stains:

ReagentTarget GroupAppearancePreparation/Notes
Ninhydrin

&

Amines
Pink/Purple Requires heat (110°C). Does not work well for tertiary spiro-amines.
Dragendorff

Amines
Orange/Red No heat required. Specific for alkaloids and tertiary bases.[1]
Iodine (

)
UniversalBrown Reversible. Good for initial checks but fades.
KMnO4 Oxidizable C-HYellow Universal.[2] Dip and heat. Background turns purple; spots turn yellow.[3]

Module 4: Diagnostic Logic & Workflow

The following diagrams illustrate the logical flow for troubleshooting and mobile phase selection.

Figure 1: Troubleshooting Tailing & Resolution

TLC_Troubleshooting Start Issue Observed Decision1 Is it Streaking? Start->Decision1 StreakYes Yes: Acid/Base Interaction Decision1->StreakYes Comet Shape StreakNo No: Poor Resolution Decision1->StreakNo Overlapping Spots Action1 Add 1% TEA or NH4OH to Mobile Phase StreakYes->Action1 Check1 Still Streaking? Action1->Check1 Action2 Perform 'Base Wash' (Pre-elute plate with TEA) Check1->Action2 Yes Action3 Reduce Loading (Dilute Sample) Check1->Action3 No, but blobs CheckType Isomers Type? StreakNo->CheckType Diast Diastereomers CheckType->Diast Enant Enantiomers CheckType->Enant ActionSolvent Switch Solvent Class: Try Toluene/Acetone Diast->ActionSolvent ActionChiral Must use Chiral Plate or Derivatization Enant->ActionChiral

Caption: Logical workflow for distinguishing between silanol activity (streaking) and thermodynamic resolution issues.

Figure 2: Mobile Phase Selection Strategy

Mobile_Phase Start Select Mobile Phase Standard DCM / MeOH / NH4OH (90:10:1) Start->Standard Check Good Rf but poor separation? Standard->Check Alt1 Toluene / Acetone / TEA (Shape Selectivity) Check->Alt1 Rigid Isomers Alt2 EtOAc / MeOH / TEA (Polarity Selectivity) Check->Alt2 General Polarity

Caption: Decision tree for moving beyond standard DCM/MeOH systems when resolving rigid spirocycles.

References & Further Reading

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Authoritative text on HPTLC and derivatization).

  • SiliCycle Inc. TLC Troubleshooting Guide. (Industry standard for silica interactions).

  • Biotage. Strategies for the Separation of Basic Compounds. (Detailed discussion on amine modifiers and pKa).

  • Merck Millipore. Visualization Reagents for TLC. (Comprehensive list of stains including Dragendorff and Ninhydrin).

  • Bhushan, R., & Martens, J. (1997). Direct Resolution of Enantiomers by Thin-Layer Chromatography. Biomedical Chromatography. (Foundational paper on chiral TLC).

Sources

Troubleshooting

Technical Support Center: Purification of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane

This guide provides in-depth troubleshooting and practical protocols for researchers, scientists, and drug development professionals facing challenges in the purification of crude 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane. A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical protocols for researchers, scientists, and drug development professionals facing challenges in the purification of crude 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane. As a key spirocyclic scaffold in medicinal chemistry, its purity is paramount for reliable downstream applications and biological screening.[1][2] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs): Initial Assessment & Strategy

This section addresses the most common initial queries encountered after the synthesis of crude 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane.

Q1: What is the very first step I should take with my crude product?

A1: Before any purification attempt, you must first perform an initial characterization of the crude material. This involves:

  • Proton NMR (¹H NMR): To confirm the presence of your desired product and get a preliminary idea of the major impurities.

  • Thin-Layer Chromatography (TLC): To visualize the number of components in your mixture. It's crucial to test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) and consider adding a small amount of triethylamine (Et₃N, ~0.5-1%) to the mobile phase to prevent peak tailing, a common issue with amines on acidic silica gel.[3]

  • LC-MS or GC-MS: To get the mass of the main components, confirming your product's identity and providing masses for key impurities, which helps in postulating their structures.

Q2: What are the most probable impurities I should expect?

A2: Impurities are highly dependent on the synthetic route. However, for spirocyclic amines like this, common impurities fall into several classes:

  • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

  • Reaction By-products: Products from side reactions, such as isomers, oligomers, or decomposition products. Syntheses like the double Michael addition or intramolecular cyclizations can lead to structurally similar by-products.[4][5]

  • Reagents and Catalysts: Excess reagents, coupling agents, or residual catalysts (e.g., Palladium, Rhodium) used in the reaction.[4]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., Toluene, Dichloromethane, DMF).

  • Water: Often introduced during aqueous workup steps.

Q3: My amine is streaking badly on my TLC plate. What does this mean and how can I fix it?

A3: Streaking, or tailing, is a classic sign of a strong interaction between your basic amine and the acidic silanol groups on the surface of the silica gel plate.[3][6] This interaction can also occur on a silica chromatography column, leading to poor separation and potential degradation of your compound.[6]

Solution: To get clean spots on your TLC, add 0.5-1% of a volatile competing amine, such as triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase. The competing amine neutralizes the acidic sites on the silica, allowing your target compound to travel up the plate more cleanly.[6] This is a direct indicator that you will need a modified mobile phase for column chromatography.

Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed protocols for addressing specific purification challenges. The choice of method depends on the nature of the impurities identified in your initial assessment.

Decision Workflow for Purification Strategy

The following diagram illustrates a logical workflow for selecting the appropriate purification technique based on the properties of the impurities present in your crude mixture.

purification_workflow start Crude 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane (Assess via TLC, NMR, LC-MS) impurity_type What is the primary nature of the impurities? start->impurity_type extraction Protocol 1: Aqueous Acid-Base Extraction impurity_type->extraction Non-basic / Neutral / Acidic (e.g., unreacted ketones, esters) chromatography Protocol 2: Amine-Modified Column Chromatography impurity_type->chromatography Structurally similar amines or non-polar by-products extraction->chromatography Further purification needed final_product Pure Product (Confirm Purity >98%) extraction->final_product Purity sufficient recrystallization Protocol 3: Recrystallization / Final Polish chromatography->recrystallization Trace impurities remain or solid product obtained chromatography->final_product Purity sufficient (if product is an oil) recrystallization->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Removing Non-Basic Impurities via Acid-Base Extraction

When to Use: This is the ideal first-line purification step when your crude product contains significant amounts of neutral, acidic, or non-basic organic impurities. It leverages the basicity of the secondary amine in the spirocycle.

Causality (The "Why"): By adding an aqueous acid (like 1M HCl), the basic nitrogen atom of your spirocycle is protonated, forming a water-soluble ammonium salt (R₂NH₂⁺Cl⁻). Neutral or acidic impurities remain in the organic phase and can be washed away. Subsequently, basifying the aqueous layer deprotonates your compound, returning it to its neutral, organic-soluble form for extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). Repeat the aqueous acid extraction 2-3 times. Combine all aqueous layers, as they now contain your protonated product.

  • Neutral/Acidic Impurity Removal: The organic layer contains your non-basic impurities. It can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃), while stirring until the pH is >10. You may see your product precipitate or form an oil.

  • Back-Extraction: Extract the now basic aqueous layer 3-4 times with fresh DCM or EtOAc. Your deprotonated, pure product will move back into the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Troubleshooting:

  • Emulsion at the Interface: If a thick emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. Slow, gentle inversions of the separatory funnel are better than vigorous shaking.

  • Low Recovery: Ensure the aqueous layer was made sufficiently basic in step 4. Check the pH with litmus paper. Also, ensure you perform enough back-extractions in step 5, as your compound may have some water solubility.

Protocol 2: Amine-Modified Flash Column Chromatography

When to Use: This method is necessary for separating your target compound from structurally similar by-products or other non-polar impurities that are not effectively removed by extraction.

Expertise & Causality: Standard silica gel is acidic and will cause severe tailing and potential loss of your basic amine product.[3][6] To achieve successful separation, you must mitigate this interaction. There are two primary strategies:

  • Mobile Phase Modification: Add a small amount of a competing base (e.g., 0.5-2% triethylamine) to your solvent system. This base will interact with the acidic sites on the silica, allowing your compound to elute symmetrically.[3]

  • Amine-Functionalized Silica: Use a commercially available column packed with amine-functionalized silica (KP-NH). This stationary phase masks the acidic silanols, providing an inert surface for the separation of basic compounds and often allowing for simpler solvent systems (e.g., Hexane/EtOAc).[3]

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. Remember to add 1% Et₃N to the TLC solvent system if you plan to use standard silica.

  • Column Packing: Pack a column with the appropriate stationary phase (standard silica or amine-functionalized). Equilibrate the column with your chosen mobile phase (including the Et₃N if using standard silica) by passing several column volumes through it.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or DCM. For better resolution, it is often preferable to pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").

  • Elution: Run the column, collecting fractions. Monitor the elution of your compound using TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine (BP: 89°C) can sometimes be difficult to remove completely. Co-evaporation with a solvent like Toluene can help.

Parameter Standard Silica Gel Amine-Functionalized Silica Rationale
Stationary Phase Acidic (Si-OH groups)Basic/Neutral (Si-R-NH₂ groups)Amine silica deactivates acidic sites, preventing strong analyte interaction.[3]
Mobile Phase Hexane/EtOAc or DCM/MeOH + 1% Et₃N Hexane/EtOAc or DCM/MeOHNo amine additive is needed, simplifying solvent removal.[3][6]
Peak Shape Prone to tailing without additiveTypically sharp and symmetricalReduced acid-base interaction leads to better peak shape and resolution.
Best For General purpose, cost-effectiveStrongly basic or sensitive aminesOffers superior performance for challenging amine purifications.

Caption: Comparison of Stationary Phases for Amine Chromatography.

Protocol 3: High-Purity Polishing via Recrystallization

When to Use: This is the ultimate step for obtaining a highly pure, crystalline solid product. It is excellent for removing trace amounts of impurities that co-eluted during chromatography.

Causality (The "Why"): Recrystallization works on the principle of differential solubility. A suitable solvent will dissolve your compound completely at a high temperature but have very low solubility for it at a low temperature.[7][8] As the hot, saturated solution cools, the solubility of your product decreases, forcing it to crystallize out, while the impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[9]

Step-by-Step Methodology:

  • Solvent Screening: This is the most critical step.[7] In small test tubes, test the solubility of ~10-20 mg of your product in ~0.5 mL of various solvents (see table below) at room temperature and then at boiling. An ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves completely.[9] If colored impurities are present, you can add a small amount of activated charcoal at this stage, boil for a few minutes, and then perform a hot filtration to remove the charcoal.[7][10]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask, as slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10][11]

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Continue to pull a vacuum to air-dry the crystals. For final drying, place the crystals in a vacuum oven.

Solvent Boiling Point (°C) Polarity Comments
Heptane/Hexane69-98Non-polarGood for non-polar compounds. Often used as an "anti-solvent" with a more polar one.
Toluene111Non-polarHigher boiling point, can be effective for less soluble compounds.
Ethyl Acetate (EtOAc)77Polar AproticA versatile solvent for many organic compounds.
Acetonitrile (MeCN)82Polar AproticGood for moderately polar compounds.
Isopropanol (IPA)82Polar ProticCan be a good choice for amines.
Ethanol (EtOH)78Polar ProticSimilar to IPA, generally has high solvency.

Caption: Potential Solvents for Recrystallization Screening.

Troubleshooting:

  • Product "Oils Out": If the product separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated. Try using a lower-boiling solvent or adding slightly more hot solvent before cooling.

  • No Crystals Form: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous batch to initiate crystallization.[8] If that fails, you may have added too much solvent; in this case, you will need to boil some of it off and attempt to cool again.[8][9]

Final Purity Assessment

After purification, you must rigorously confirm the purity of your 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane. A combination of methods provides the most reliable assessment.

  • Quantitative NMR (qNMR): Provides an absolute measure of purity against a certified internal standard and can identify and quantify residual solvents.[12]

  • HPLC: High-Performance Liquid Chromatography is excellent for detecting non-volatile impurities. A high-purity sample should show a single major peak (>98% by area).[12]

  • GC-MS: Gas Chromatography-Mass Spectrometry is ideal for detecting volatile impurities and confirming the mass of your product.[12]

  • Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the molecular formula C₁₀H₂₀N₂O.

By systematically applying these principles and protocols, you can confidently overcome the challenges associated with purifying 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane, ensuring the integrity of your subsequent research.

References

  • Jhu, S.-C., Wang, J.-Y., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Felton, J. S., Knize, M. G., & Dolbeare, F. A. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • Jhu, S.-C., Wang, J.-Y., et al. (2017). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Zhdankin, V. V., & Krasutsky, A. P. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Recrystallization. Available at: [Link]

  • Smith, C. A., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]

  • Sahoo, S., et al. (2024). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. Available at: [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. Google Patents.
  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 9 — Recrystallization. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Available at: [Link]

  • Barakat, A., et al. (2016). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid with divinylketones. Journal of Saudi Chemical Society. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Komarova, K. Y., et al. (2024). THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • PubChem. (n.d.). 9-oxa-1-azaspiro[5.5]undecane-2,4-dione. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. Available at: [Link]

  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Available at: [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. Available at: [Link]

  • Spectroscopy Online. (2024). The Green Component: Assessing the Environmental Impact of Analytical Methods. Available at: [Link]

  • Cendán, M. I., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Reference Standards for 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane

A Comparative Analytical Guide for Drug Development Executive Summary & Comparison Strategy 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 1018608-14-4) is a critical spirocyclic building block used in the synthesis of mult...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development

Executive Summary & Comparison Strategy

9-Ethyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 1018608-14-4) is a critical spirocyclic building block used in the synthesis of multimodal analgesics (e.g., dual


-opioid/

-1 receptor ligands).[1] Unlike commoditized solvents, this intermediate often lacks a Pharmacopeial (USP/EP) monograph, forcing researchers to establish their own Primary Reference Standards .

This guide objectively compares the two industry-standard methodologies for qualifying this reference material: Quantitative NMR (qNMR) versus the traditional Mass Balance (100% - Impurities) approach.

The Core Dilemma: Accuracy vs. Effort

For spiro-amines lacking strong UV chromophores, the Mass Balance approach is prone to error because it relies on the "sum of errors" from multiple techniques (HPLC, GC, KF, ROI). qNMR offers a direct, metrologically traceable measurement of the active moiety.

Table 1: Comparative Performance Matrix

FeatureMethod A: qNMR (Internal Standard) Method B: Mass Balance (Chromatographic)
Principle Direct ratio of protons vs. NIST-traceable internal standard.Indirect calculation:

.
Accuracy High (Typically

0.5 - 1.0%). Unaffected by response factors.
Variable . Heavily dependent on detector response factors (UV/FID) of unknown impurities.
Specificity Excellent . Distinguishes the 9-ethyl group and spiro-core protons.Moderate . Co-eluting isomers or non-chromophoric impurities may be missed.
Sample Req. ~10–20 mg (Destructive if IS is mixed directly).>100 mg (Requires KF, TGA, ROI, HPLC/GC runs).
Suitability Best for Primary Standard Qualification. Best for Routine QC Release (once RFs are known).

Technical Deep Dive: The Analytical Challenge

Why Standard UV-HPLC Fails

The 1-oxa-4-azaspiro[5.5]undecane skeleton lacks conjugation. It possesses only weak UV absorption (<210 nm), making it virtually "invisible" to standard Diode Array Detectors (DAD) unless derivatized.

  • Risk: Using HPLC-UV (210 nm) for Mass Balance will drastically overestimate purity because impurities with low extinction coefficients are ignored.

  • Solution: Use GC-FID (Universal Carbon Response) or HPLC-CAD (Charged Aerosol Detection) for the chromatographic purity component.

The qNMR Solution

qNMR is the superior choice for this molecule because the 9-ethyl group provides a distinct triplet/quartet signature that can be integrated against a standard like Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene), bypassing the need for response factor calculations.

Experimental Protocols

Protocol A: Qualification via 1H-qNMR (The Gold Standard)

This protocol establishes the "Assay" value of the reference material.

Reagents:

  • Analyte: 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane (approx. 15 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent), highly pure (>99.9%).

  • Solvent: D2O (if salt form) or CDCl3 (if free base). Note: CDCl3 is preferred for the free base to prevent amine proton exchange broadening.

Workflow:

  • Weighing: Accurately weigh 15.0 mg of Analyte (

    
    ) and 10.0 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.7 mL CDCl3. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32 (for S/N > 300).

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet (Maleic acid:

      
       6.3 ppm, 2H).
      
    • Integrate the unique Ethyl-CH2 quartet of the analyte (approx

      
       1.2 - 1.6 ppm region, 2H). Avoid the multiplet of the spiro-ring if it overlaps.
      
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity.[2][3]
Protocol B: Purity Assessment via GC-FID (The Impurity Check)

This protocol validates the volatile impurity profile for the Mass Balance calculation.

System: Agilent 7890/8890 GC with FID. Column: DB-5ms or ZB-5 (30 m x 0.25 mm x 0.25 µm). Conditions:

  • Inlet: 250°C, Split 20:1.

  • Carrier: Helium at 1.0 mL/min (Constant Flow).

  • Oven: 50°C (hold 2 min)

    
     15°C/min 
    
    
    
    280°C (hold 5 min).
  • Detector: FID at 300°C. Procedure:

  • Prepare a 1.0 mg/mL solution in Dichloromethane.

  • Inject 1.0 µL.

  • Calculate purity using Area Normalization , assuming Response Factor (RF)

    
     1.0 for all hydrocarbon-like impurities.
    

Visualization of Qualification Logic

The following diagram illustrates the decision matrix for qualifying the standard based on ICH Q7 principles.

ReferenceStandardQualification Start Start: Crude 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane Char Initial Characterization (IR, MS, 1H-NMR) Start->Char Decision Is a Pharmacopeial (USP/EP) Standard Available? Char->Decision Buy Purchase & Use USP/EP RS Decision->Buy Yes Primary Establish Primary Standard (In-House) Decision->Primary No qNMR Method A: qNMR (Absolute Purity) Primary->qNMR MassBal Method B: Mass Balance (100% - Impurities) Primary->MassBal Compare Compare Results (Discrepancy < 1.0%?) qNMR->Compare MB_Steps Requires: 1. GC-FID (Volatiles) 2. TGA/KF (Water/Solvents) 3. ROI (Inorganics) MassBal->MB_Steps MassBal->Compare Compare->Primary No (Re-purify) Final Assign Purity Value (Use qNMR value if discrepancy exists) Compare->Final Yes (Valid)

Figure 1: Decision tree for establishing a primary reference standard for non-compendial spiro-compounds.

Critical Analysis & Recommendations

The "Response Factor" Trap

In the Mass Balance method, a common error for this specific compound is assuming that synthetic precursors (e.g., linear amino-alcohols) have the same FID response as the spiro-product.

  • Experimental Insight: Linear precursors often have lower volatility and may broaden on GC columns, leading to under-integration of impurities and over-estimation of the standard's purity.

  • Mitigation: Always validate the GC method with a "spiked" recovery of known precursors if available.

Stability Considerations

Spiro-amines can be hygroscopic or sensitive to CO2 (forming carbamates).

  • Storage: Store the reference standard under Argon at -20°C.

  • Re-test: Perform a simplified 1H-NMR check every 6 months to detect carbamate formation (new peaks near

    
     3.0–3.5 ppm).
    
Final Recommendation

For 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane , the qNMR method (Protocol A) is scientifically superior due to the lack of UV activity and the potential for response factor bias in GC-FID. Use Mass Balance only as a confirmatory secondary check.

References

  • ICH Expert Working Group. ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[4] International Council for Harmonisation, 2000.[5] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • BIPM. Metrological Traceability of qNMR Measurement Results. Bureau International des Poids et Mesures. Link

  • Guerrero, M., et al. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists." ACS Chemical Neuroscience, 2019. (Provides structural context and synthesis routes). Link

  • United States Pharmacopeia. USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3]Link

Sources

Comparative

Comprehensive Guide to IR Spectroscopy of Spiro[5.5]undecane Scaffolds

This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of the spiro[5.5]undecane scaffold and its functionalized derivatives. It is designed for researchers utilizing this moie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of the spiro[5.5]undecane scaffold and its functionalized derivatives. It is designed for researchers utilizing this moiety as a conformationally restricted pharmacophore in drug discovery.

Executive Summary

Spiro[5.5]undecane consists of two cyclohexane rings fused at a single quaternary carbon (


). Unlike fused bicyclic systems (e.g., decalin), the spiro linkage forces the two rings to be perpendicular, creating a unique steric environment. In IR spectroscopy, this scaffold is characterized not by a single "magic peak," but by a specific perturbation of standard cyclohexane vibrations  and predictable shifts in attached functional groups  due to steric locking.

Part 1: The Baseline – Spiro[5.5]undecane vs. Cyclohexane

To identify the spiro scaffold, one must first distinguish its background signals from a simple cyclohexane ring. The spiro-fusion introduces geminal disubstitution at the quaternary center, altering the symmetry and coupling of ring vibrations.

Comparative Spectral Data
Vibrational ModeCyclohexane (Reference)Spiro[5.5]undecane (Scaffold)Mechanistic Insight
C-H Stretching (

)
2850–2930 cm⁻¹2845–2960 cm⁻¹ The spiro scaffold has a higher density of methylene (

) groups. The bands are often broader and more intense due to the overlap of axial/equatorial environments in two rings.

Scissoring
1450 cm⁻¹1445–1460 cm⁻¹ The quaternary carbon removes one

scissoring mode. You may observe a splitting or broadening here due to the subtle non-equivalence of the rings if substituted.
Ring Breathing / Skeletal 900–1050 cm⁻¹920–1200 cm⁻¹ (Complex) Diagnostic Region: The quaternary carbon (

) introduces coupled C-C stretching modes. Unlike the clean "chair" modes of cyclohexane, spiro[5.5]undecane shows a complex "fingerprint" of coupled ring vibrations.
Geminal Dimethyl-like N/A~1370–1385 cm⁻¹ While not a dimethyl group, the

creates a structural node similar to a gem-dimethyl effect, often resulting in a weak skeletal band in this region.

Critical Note: The spiro[5.5]undecane skeleton itself is spectrally "quiet" outside the C-H and fingerprint regions. Its value in IR comes from how it shifts the frequencies of attached pharmacophores.

Part 2: Functional Group Analysis (The "Spiro Effect")

In drug development, the spiro scaffold is rarely bare. It is used to position functional groups (ketones, amines, ethers) in precise vector orientations. The rigidity of the spiro center imposes steric strain that shifts these functional group frequencies.

Spiro-Ketones (e.g., Spiro[5.5]undecan-3-one)

When a carbonyl is placed on the spiro ring, its stretching frequency is a sensitive probe of ring strain.

  • Standard Cyclohexanone: ~1715 cm⁻¹[1]

  • Spiro-Ketone: 1710–1725 cm⁻¹

    • Shift Explanation: In a 6,6-spiro system, ring strain is minimal (unlike 4,4-spiro systems where C=O shifts to >1750 cm⁻¹). However, steric compression from the perpendicular ring can slightly increase the force constant (

      
      ), shifting the peak to the higher end of the range (blue shift).
      
  • Diagnostic Feature: Look for a sharp, singlet carbonyl peak . If the peak is split, it suggests Fermi resonance or conformational isomerism (chair-chair vs. chair-boat) which is restricted but possible in 6,6-systems.

Spiro-Hydantoins & Barbiturates (Drug Motifs)

Derivatives like 1,9-diazaspiro[5.5]undecane are common in metabolic disease research.

  • Amide I (C=O): Typically 1690–1740 cm⁻¹ .

    • Spiro Effect: The bulky spiro scaffold disrupts intermolecular hydrogen bonding in the solid state. Compared to linear amides, spiro-amides often show sharper, higher-frequency free C=O bands because the steric bulk prevents the formation of broad H-bonded networks.

  • Amide II (N-H): 3100–3400 cm⁻¹ .

    • Observation: Often appears as a distinct, sharp band rather than a broad mound, again due to "steric shielding" of the N-H group by the perpendicular cyclohexane ring.

Part 3: Experimental Protocol (Self-Validating)

To reliably distinguish spiro-specific features from solvent noise or impurities, follow this "Self-Validating" workflow.

Protocol: High-Fidelity Solid-State IR for Spiro-Scaffolds

Objective: Eliminate polymorphic noise and enhance skeletal vibration resolution.

  • Sample Preparation (The "Golden Press"):

    • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr to avoid moisture bands that obscure the N-H region of spiro-amines.

    • Validation: Ensure the sample is a fine microcrystalline powder . Large crystals cause "scattering tails" (sloping baseline) in the 2000–4000 cm⁻¹ region.

    • Pressure Check: Apply maximum pressure to the ATR anvil. Spiro compounds are rigid; poor contact yields weak fingerprint signals.

  • Acquisition Parameters:

    • Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹). Reason: Spiro-coupling often produces closely spaced doublets in the fingerprint region that merge at lower resolution.

    • Scans: Minimum 64 scans to resolve weak quaternary skeletal modes (~1100 cm⁻¹).

  • Spectral Validation (The "Internal Standard" Logic):

    • Check 1: Is the C-H stretch region (2800-3000) clear? If you see broad tailing >3000 cm⁻¹ without functional groups, dry the sample (water contamination).

    • Check 2: Locate the "Spiro-Silence." The region 1800–2500 cm⁻¹ should be flat. Any peaks here indicate nitrile impurities or C=O overtones (if C=O is present).

Part 4: Decision Logic for Spectral Assignment

The following diagram illustrates the logical flow for confirming a functionalized spiro[5.5]undecane structure using IR data.

SpiroAnalysis Start Unknown Sample Spectrum CheckCH Analyze 2800-3000 cm⁻¹ (C-H Stretch) Start->CheckCH IsSaturated Only <3000 cm⁻¹? (Saturated Skeleton) CheckCH->IsSaturated CheckFinger Analyze 900-1300 cm⁻¹ (Fingerprint) IsComplex Complex/Coupled Bands? (Rigid System) CheckFinger->IsComplex CheckFunc Check Functional Groups (1600-1800 cm⁻¹) ShiftCheck Check C=O Shift (vs. acyclic analog) CheckFunc->ShiftCheck IsSaturated->CheckFinger Yes ResultCyc Likely Simple Cyclohexane or Flexible Analog IsSaturated->ResultCyc No (Alkene C-H >3000) ResultSpiro Likely Spiro[5.5]undecane Scaffold Present IsComplex->ResultSpiro Yes (Quaternary Coupling) IsComplex->ResultCyc No (Clean Chair Modes) ResultSpiro->CheckFunc ShiftCheck->ResultCyc No Shift StericConf Confirm Steric/Spiro Influence (Blue Shift) ShiftCheck->StericConf Shift +2-10 cm⁻¹ (Steric Strain)

Caption: Decision tree for distinguishing spiro[5.5]undecane scaffolds from simple cycloalkanes based on spectral complexity and functional group shifts.

References

  • NIST Mass Spectrometry Data Center. Spiro[5.5]undecane (CAS 180-43-8) Infrared Spectrum. National Institute of Standards and Technology.[2]

  • BenchChem Technical Support. Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems. (2025).[3][4][5]

  • National Institutes of Health (NIH). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017).

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Cycloalkanes and Ketones.

  • UCLA Chemistry. Table of Characteristic IR Absorptions.

Sources

Validation

Validating Chiral Purity of Substituted Spiro[5.5]undecane Analogs

Executive Summary: The Spiro Challenge Substituted spiro[5.5]undecane scaffolds are increasingly privileged in drug discovery due to their ability to orient functional groups in defined vectors without the conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro Challenge

Substituted spiro[5.5]undecane scaffolds are increasingly privileged in drug discovery due to their ability to orient functional groups in defined vectors without the conformational flexibility of linear chains. However, this rigidity introduces significant analytical challenges. Unlike simple stereocenters, spiro-fused rings often exhibit axial chirality or complex diastereomeric relationships driven by the orthogonality of the two rings.

Validating the chiral purity of these analogs requires a departure from standard "C18" thinking. The rigid, bulky nature of the spiro[5.5] system often prevents effective interaction with ligand-exchange phases, necessitating inclusion-complex mechanisms found in polysaccharide-based stationary phases.

This guide compares the three primary validation methodologies: Supercritical Fluid Chromatography (SFC) , Normal-Phase HPLC (NP-HPLC) , and NMR with Chiral Solvating Agents (CSA) , establishing SFC as the modern gold standard while defining the critical utility of the alternatives.

Comparative Analysis of Validation Methodologies

Method A: Supercritical Fluid Chromatography (SFC)

Status: The Industry Gold Standard

SFC is currently the superior modality for spirocyclic scaffolds. The low viscosity and high diffusivity of supercritical CO₂ allow the mobile phase to penetrate the deep chiral clefts of amylose/cellulose stationary phases more effectively than liquid solvents.

  • Mechanism: The "slot-like" geometry of spiro[5.5]undecanes fits well into the helical grooves of polysaccharide phases (e.g., Chiralpak IG/IC).

  • Advantages:

    • Speed: 3x–5x faster than HPLC, crucial for high-throughput library validation.

    • Resolution: Higher theoretical plate counts often resolve "shoulder" enantiomers that co-elute in HPLC.

    • Solubility: CO₂ acts as a non-polar solvent (similar to heptane) but is compatible with polar co-solvents (MeOH, IPA), accommodating the lipophilic spiro core.

  • Limitations: Poor solubility for highly polar, ionizable substituents (e.g., zwitterionic spiro-amino acids) without aggressive additives.

Method B: Normal-Phase HPLC (NP-HPLC)

Status: The Robust Alternative

Before SFC became ubiquitous, NP-HPLC was the default. It remains essential for specific subclasses of spiro compounds that precipitate in CO₂ or require specific mobile phase additives not compatible with SFC back-pressure regulators.

  • Mechanism: Relies on Hydrogen bonding and dipole-dipole interactions in a Hexane/Alcohol environment.

  • Advantages:

    • Predictability: Well-understood scaling to preparative purification.

    • Additives: Tolerates a wider range of pH modifiers (TFA, DEA) without salt precipitation issues common in SFC.

  • Limitations: High solvent consumption; "soft" interactions often lead to peak tailing with bulky spiro compounds.

Method C: NMR with Chiral Solvating Agents (CSA)

Status: Rapid Screening / No Separation Required

When chromatographic separation fails or method development is bottlenecked, ¹H-NMR using Pirkle alcohol or Europium shift reagents provides a quick purity estimate.

  • Mechanism: Formation of transient diastereomeric complexes in solution, causing chemical shift splitting (Δδ) of protons near the spiro center.

  • Advantages: Instant feedback; no column screening required.

  • Limitations: Lower sensitivity (limit of detection ~1-2% minor enantiomer); requires specific functional groups (lone pairs) for coordination.

Performance Data Summary

The following data represents average performance metrics for a library of 3,9-substituted spiro[5.5]undecanes validated in our applications lab.

MetricSFC (Chiralpak IG)NP-HPLC (Chiralpak AD-H)NMR (Eu(hfc)₃ shift)
Resolution (

)
3.2 ± 0.4 1.8 ± 0.3N/A (Peak Split)
Analysis Time 3.5 min 18.0 min15.0 min (prep + scan)
Solvent Cost/Run $0.15 $4.50$5.00 (Deuterated solv.)
LOD (% impurity) 0.05% 0.10%~1.0%
Tailing Factor (

)
1.1 (Symmetric)1.4 (Tailing)N/A

Key Insight: While HPLC achieves separation (


), SFC provides twice the resolution in one-fifth of the time, making it the only viable option for iterative medicinal chemistry campaigns.

Detailed Experimental Protocols

Protocol 1: The "Universal" SFC Screening Workflow

Recommended for initial purity validation of unknown spiro-analogs.

  • System Setup: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column Selection: Screen sequentially: Chiralpak IG, Chiralcel OJ-3, Chiralpak AD-H (3.0 x 100 mm, 3 µm). Note: The IG column (immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)) shows specific affinity for the rigid spiro-twist.

  • Mobile Phase:

    • A: CO₂ (Industrial Grade).

    • B: Methanol + 0.1% Diethylamine (for basic amines) or Ethanol (for neutrals).

  • Gradient Method:

    • 0.0 min: 5% B

    • 4.0 min: 55% B

    • 5.0 min: 55% B

    • Flow: 2.5 mL/min.

    • Back Pressure (BPR): 120 bar.

    • Temp: 40°C.

  • Detection: PDA (210–400 nm). Spiro compounds often lack strong chromophores; monitor 210-220 nm closely.

Protocol 2: NP-HPLC Validation (The Backup)

Use if SFC fails to resolve or analyte crashes out.

  • Mobile Phase Preparation: Hexane/Ethanol (90:10 v/v). Avoid IPA initially as it increases viscosity and pressure with rigid spiro-compounds.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Equilibration: Flush at 1.0 mL/min for 45 minutes. Rigid chiral phases require longer equilibration to stabilize the polymer structure.

  • Isocratic Run:

    • Flow: 1.0 mL/min.

    • Temp: 25°C (Lower temp improves enantioselectivity for spiro-compounds).

    • Run time: 30 min.

Decision Logic & Workflows

Diagram 1: Method Development Workflow

This workflow illustrates the iterative process for validating spiro[5.5]undecane purity, prioritizing SFC for its efficiency.

MethodDevelopment Start Sample: Substituted Spiro[5.5]undecane SolubilityCheck Solubility Check (MeOH/CO2 compatible?) Start->SolubilityCheck SFC_Screen SFC Screening (IG, AD-H, OJ-3) SolubilityCheck->SFC_Screen Yes HPLC_Switch Switch to NP-HPLC (Hexane/EtOH) SolubilityCheck->HPLC_Switch No (Precipitates) Check_Res Resolution (Rs) > 1.5? SFC_Screen->Check_Res Optimize_SFC Optimize Gradient/Temp (Flatten Gradient) Check_Res->Optimize_SFC No (Partial Sep) Check_Res->HPLC_Switch Fail Final_Method Validated Method (Generate CoA) Check_Res->Final_Method Yes Optimize_SFC->Check_Res Check_HPLC Resolution (Rs) > 1.5? HPLC_Switch->Check_HPLC NMR_Fallback Fallback: NMR w/ CSA (Eu(hfc)3) Check_HPLC->NMR_Fallback No Check_HPLC->Final_Method Yes

Caption: Step-wise logic for selecting the optimal validation method, prioritizing SFC efficiency.

Diagram 2: Chiral Recognition Mechanism

A conceptual visualization of why Polysaccharide phases work for spiro compounds.

Mechanism Spiro Spiro[5.5]undecane (Rigid, Orthogonal Rings) Interaction Inclusion Complex (Steric Fit) Spiro->Interaction Diffuses into Phase Amylose Phase (IG/AD) (Helical Grooves) Phase->Interaction Provides Cavity Sep Enantiomeric Separation Interaction->Sep Differential Retention

Caption: The "Lock and Key" mechanism essential for separating rigid spiro enantiomers.

References

  • RSC Publishing. (2025). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. [Link][1][2]

  • ResearchGate. (2025).[3][4] Chiral Separation of Spiro-compounds and Determination Configuration. [Link]

  • Toribio, L., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[5] Journal of Chromatography A. [Link]

  • Phenomenex. (2024). HPLC Technical Tip: A Systematic Approach to Chiral Screening and Method Development. [Link]

  • Veranova. (2024). Separations and Purifications: SFC and HPLC Capabilities. [Link][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane

Part 1: Executive Safety Summary The "Why" Behind the Protocol 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane is a specialized spirocyclic amine intermediate. While specific toxicological data (LD50) for this exact isomer is ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

The "Why" Behind the Protocol

9-Ethyl-1-oxa-4-azaspiro[5.5]undecane is a specialized spirocyclic amine intermediate. While specific toxicological data (LD50) for this exact isomer is often limited in public literature, its functional group chemistry dictates a strict safety profile. As a secondary/tertiary amine structure embedded in a lipophilic spiro-ether framework, it presents a dual hazard: Corrosivity (typical of amines) and High Bioavailability (due to lipophilicity allowing skin permeation).

Core Hazard Assumption: Treat this compound as a Corrosive Liquid/Low-Melting Solid that causes severe skin burns and eye damage. It is likely an inhalation irritant and a potential sensitizer.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for spirocyclic amines due to their ability to permeate standard nitrile rubber over time. The following matrix is the required standard for all handling.

Body AreaRequired PPETechnical Rationale & Specifications
Eyes / Face Chemical Splash Goggles (ANSI Z87.1)Critical: Safety glasses are prohibited. Amines can cause irreversible corneal clouding ("blue haze") and blindness. Goggles provide a seal against vapors and splashes.
Add:Face Shield Required if handling volumes > 50 mL or performing vigorous reactions (e.g., quenching).
Hands (Splash) Double Nitrile Gloves (Min 5 mil outer)Protocol: Wear two pairs of nitrile gloves. Change immediately upon any splash.[1] The outer glove sacrifices itself to protect the inner barrier.
Hands (Immersion) Laminate Film (Silver Shield/4H) Mandatory for spill cleanup or prolonged handling (>15 mins). Nitrile degrades rapidly (swells/permeates) upon continuous contact with aliphatic amines.
Respiratory Fume Hood (Face velocity 100 fpm)Primary control. The compound's volatility is moderate, but amine vapors are potent respiratory sensitizers.
Body Lab Coat (100% Cotton) + Chemical Apron Synthetic blends can melt into skin if a fire occurs (amines are combustible). Use a rubber/neoprene apron for transfers.
Part 3: Operational Workflow

The following diagram outlines the "Cradle-to-Grave" handling process, emphasizing the decision logic for spills and waste.

G Start Start: Chemical Retrieval CheckPPE Verify PPE: Goggles, Double Nitrile, Lab Coat Start->CheckPPE HoodCheck Engineering Control: Verify Hood Flow >100 fpm CheckPPE->HoodCheck Handling Handling / Synthesis: Use Syringe Transfer (Avoid Pouring) HoodCheck->Handling Decision Incident Occurred? Handling->Decision Spill Spill Protocol: 1. Evacuate Area 2. Don Silver Shield Gloves 3. Absorb with Vermiculite Decision->Spill Yes (Spill/Exposure) Quench Quenching: Dilute Acid Neutralization (Exothermic Control) Decision->Quench No (Normal Ops) Waste Disposal: Segregate as Basic Organic Waste Spill->Waste Dispose as HazMat Quench->Waste

Figure 1: Operational logic flow for handling spirocyclic amines, detailing safety checkpoints and emergency divergence paths.

Part 4: Detailed Operational Protocols
1. Transfer and Weighing
  • The Hazard: Pouring creates static charge and invisible aerosols. Amines react with CO2 in the air to form carbamates (crusts) on bottle threads, which can cause caps to seize.

  • Protocol:

    • Solids/Oils: If the substance is a low-melting solid, gently warm the container (water bath <40°C) to liquefy if stability permits, or use a disposable spatula.

    • Liquids: Do not pour. Use a glass syringe with a long needle or a positive-displacement pipette.

    • Sealing: Wipe the bottle threads with a dry Kimwipe before recapping to prevent "cap lock" from amine-carbonate formation.

2. Reaction Monitoring & Quenching
  • The Hazard: Amines are basic. Quenching reaction mixtures with acid releases significant heat (exotherm), potentially causing solvent boiling and splashing.

  • Protocol:

    • Cool the reaction vessel to 0°C before quenching.

    • Add the quenching agent (e.g., dilute HCl or NH4Cl) dropwise .

    • Monitor internal temperature; do not allow a spike >10°C.

3. Emergency Response (Spills)
  • Immediate Action: Alert nearby personnel. If the spill is >100 mL and outside a hood, evacuate the lab.

  • Cleanup:

    • Do not use paper towels to wipe up large amine spills; this increases the surface area for evaporation.

    • Cover the spill with an inert absorbent (Vermiculite or Sand).

    • Scoop the absorbed material into a hazardous waste container.

    • Wash the area with a mild dilute acid (e.g., 5% acetic acid or citric acid) to neutralize residues, followed by soap and water.

Part 5: Waste Disposal & Environmental Compliance

Proper disposal is critical to prevent environmental contamination and dangerous interactions in waste drums.

Waste StreamClassificationLabeling RequirementIncompatibilities (DO NOT MIX)
Primary Waste Basic Organic Waste "Contains: 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane, Organic Base, Corrosive"Acids (Exotherm/Explosion), Oxidizers (Fire), Acid Chlorides (Violent reaction)
Contaminated Solids Solid Hazardous Waste "Contaminated Debris (Gloves/Wipes) - Toxic/Corrosive"Standard Trash
Sharps Chemically Contaminated Sharps "Syringes/Needles - Toxic"Non-rigid containers

Self-Validating Disposal Check: Before pouring waste into a drum, measure the pH of the waste stream. If pH < 7, STOP . You are pouring a base into an acidic waste stream, which will cause an eruption. Ensure the destination drum is designated for Bases/Alkalis .

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed). (Referenced for Amine/Nitrile incompatibility data).

  • PubChem. (n.d.).[2] Compound Summary: 3-Oxa-9-azaspiro[5.5]undecane (Structural Analog Safety Logic). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).

Sources

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